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  • Product: 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile
  • CAS: 1016772-25-0

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

An In-depth Technical Guide to the Synthesis and Properties of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Properties of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and predicted physicochemical properties of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a robust synthetic pathway, grounded in established chemical principles, and offers insights into the analytical characterization of this novel compound. While dedicated experimental data for this specific molecule is not widely available in public literature, this guide synthesizes information from analogous structures and reactions to provide a reliable predictive profile.

Introduction and Molecular Structure

3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile is a functionalized piperidine derivative. The core of the molecule is a piperidine ring, a common scaffold in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs.[1] This specific structure is characterized by a methyl group on the piperidine nitrogen (position 1), and a methylamino-propionitrile substituent at position 4.

The IUPAC name for this compound is 3-(methyl(1-methylpiperidin-4-yl)amino)propanenitrile.

Molecular Structure:

Caption: 2D Chemical Structure of 3-(methyl(1-methylpiperidin-4-yl)amino)propanenitrile.

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is a critical step in drug development, influencing factors such as solubility, absorption, and distribution. The properties of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile can be inferred from its structural motifs.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C10H19N3Based on the chemical structure.
Molecular Weight 181.28 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow liquidMany simple aliphatic amines and nitriles are liquids at room temperature.[2][3]
Boiling Point > 200 °C (estimated)The presence of the polar nitrile group and the tertiary amine will increase the boiling point compared to simpler piperidines.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO)The tertiary amine and nitrile functionalities are expected to confer good solubility in polar media.
pKa 8.5 - 9.5 (estimated)The piperidine nitrogen is a basic center. The pKa is expected to be in the typical range for tertiary amines.

Synthesis and Purification

The synthesis of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile can be logically approached through a two-step process starting from commercially available precursors. This synthetic strategy is designed for efficiency and scalability.

Synthetic Workflow Diagram:

Synthesis_Workflow 1-Methyl-4-piperidone 1-Methyl-4-piperidone N-methyl-1-methylpiperidin-4-amine N-methyl-1-methylpiperidin-4-amine 1-Methyl-4-piperidone->N-methyl-1-methylpiperidin-4-amine Reductive Amination (Methylamine, NaBH(OAc)3) 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile N-methyl-1-methylpiperidin-4-amine->3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile Aza-Michael Addition (Acrylonitrile, Catalyst)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of N-methyl-1-methylpiperidin-4-amine

The initial step involves the synthesis of the key intermediate, N-methyl-1-methylpiperidin-4-amine, via reductive amination of 1-methyl-4-piperidone.

Reaction Scheme:

1-Methyl-4-piperidone + Methylamine → N-methyl-1-methylpiperidin-4-amine

Experimental Protocol:

  • Reaction Setup: To a solution of 1-methyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.2 equivalents, typically as a solution in a solvent like THF or ethanol).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-methyl-1-methylpiperidin-4-amine can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile

The final step is the aza-Michael addition (cyanoethylation) of the secondary amine intermediate with acrylonitrile.[4] This reaction is a classic method for the formation of β-aminopropionitriles.[5]

Reaction Scheme:

N-methyl-1-methylpiperidin-4-amine + Acrylonitrile → 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile

Experimental Protocol:

  • Reaction Setup: Dissolve N-methyl-1-methylpiperidin-4-amine (1 equivalent) in a suitable solvent like methanol or ethanol. The reaction can often be performed without a catalyst, but a mild base or a Lewis acid catalyst like yttrium nitrate can be employed to enhance the reaction rate.[6][7]

  • Addition of Acrylonitrile: Add acrylonitrile (1.1 equivalents) dropwise to the solution at room temperature. The reaction is typically exothermic, and cooling may be necessary for larger-scale reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is generally complete within a few hours.

  • Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel using a gradient of a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent streaking on the column).

Analytical Characterization

The structural confirmation of the synthesized 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile would rely on a combination of standard spectroscopic techniques.

Analytical TechniqueExpected Observations
¹H NMR - Signals corresponding to the two N-methyl groups. - A characteristic triplet for the methylene group adjacent to the nitrile. - A triplet for the methylene group adjacent to the tertiary amine. - A complex multiplet for the piperidine ring protons.
¹³C NMR - A signal for the nitrile carbon around 118-122 ppm. - Signals for the two N-methyl carbons. - Signals for the methylene carbons of the propionitrile chain. - Signals for the carbons of the piperidine ring.
Mass Spectrometry (MS) - The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy - A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. - C-H stretching and bending vibrations for the aliphatic groups.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile is not available, its handling should be guided by the safety profiles of its constituent functional groups.

  • Toxicity: Aliphatic amines and nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Potential Applications

Piperidine derivatives are of significant interest in medicinal chemistry due to their ability to interact with various biological targets.[8] The presence of a tertiary amine and a nitrile group in 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up avenues for further chemical modifications.

Conclusion

This technical guide has outlined the chemical structure, predicted properties, and a detailed synthetic route for 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile. While this compound is not extensively documented in the public domain, its synthesis is achievable through well-established organic chemistry reactions. The information provided herein serves as a valuable resource for researchers and scientists interested in the synthesis and exploration of novel piperidine derivatives for various applications, particularly in the field of drug discovery and development.

References

  • Yttrium nitrate promoted selective cyanoethylation of amines. ProQuest. [Link]

  • Yttrium nitrate promoted selective cyanoethylation of amines. ProQuest. [Link]

  • Synthesis method of 4-amino-1-methylpiperidine.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Cyanoethylation. Wikipedia. [Link]

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. [Link]

  • Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. [Link]

  • PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Chalmers ODR. [Link]

  • (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. MDPI. [Link]

  • Propanenitrile, 3-(methylamino)-. NIST WebBook. [Link]

  • 3-(Methylamino)propanenitrile. Chemsrc. [Link]

  • 3-[[2-[(1-Ethylpiperidin-4-yl)-methyl-amino]thieno[3,2-d]pyrimidin-4-yl]-methyl-amino]propanenitrile. PubChem. [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. [Link]

Sources

Exploratory

mechanism of action of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive in vitro strategy to elucidate the mechanism of action of the novel compound, 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile. Based on structural similarities to known pharmacophores, we hypothesize that this molecule functions as a modulator of the Sigma-1 Receptor (σ1R), a chaperone protein of significant interest in the central nervous system (CNS). This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to rigorously test this hypothesis and characterize the compound's biological activity.

Introduction: Unveiling a Potential Sigma-1 Receptor Modulator

The compound 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile possesses a substituted piperidine scaffold, a privileged structure in CNS drug discovery known to interact with a variety of targets. Notably, this motif is a cornerstone for many high-affinity ligands of the Sigma-1 Receptor (σ1R). The σ1R is not a classic G protein-coupled receptor or ion channel but a unique ligand-operated chaperone protein located at the mitochondrial-associated endoplasmic reticulum membrane (MAM).[1] Its role in modulating calcium signaling, ion channel function, and cellular stress responses has implicated it in a range of pathologies, including neurodegenerative diseases, pain, and psychiatric disorders.[2][3][4]

Given the structural alerts within 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile, a primary hypothesis is its interaction with σ1R. This guide outlines a systematic in vitro approach to first, confirm binding to σ1R, second, determine the nature of this interaction (e.g., agonist, antagonist, or allosteric modulator), and third, to characterize its functional effects on downstream cellular pathways.

Experimental Strategy: A Phased Approach to Mechanistic Elucidation

Our investigative workflow is designed to logically progress from initial binding assessment to functional characterization.

G A Phase 1: Target Engagement - Radioligand Binding Assays - Fluorescent Ligand Binding Assays B Phase 2: Functional Characterization - Agonist vs. Antagonist Determination - Allosteric Modulation Assays A->B C Phase 3: Cellular Phenotypic Assays - Calcium Mobilization - Oxidative Stress Assays B->C G cluster_0 Mitochondria-Associated ER Membrane (MAM) ER Endoplasmic Reticulum (ER) Sigma1R Sigma-1R ER->Sigma1R Mito Mitochondrion IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_Mito Ca2+ Ca_ER->Ca_Mito Uptake

Sources

Foundational

Preclinical Toxicity Profile and De-Risking Strategy for 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

Executive Summary 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (CAS: 1016772-25-0) is a highly versatile aliphatic amine-nitrile building block utilized in the synthesis of advanced pharmacophores, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (CAS: 1016772-25-0) is a highly versatile aliphatic amine-nitrile building block utilized in the synthesis of advanced pharmacophores, including kinase inhibitors and anti-parasitic agents. While its structural geometry enables potent target engagement, the dual presence of a basic piperidine ring and an aliphatic propionitrile moiety introduces specific toxicological liabilities.

As a Senior Application Scientist, I have structured this technical guide to provide a predictive and empirical toxicity profiling framework. By understanding the causality behind these structural alerts, drug development professionals can implement the following self-validating experimental protocols to effectively de-risk this compound during early-stage preclinical evaluation.

Structural Alerts and Predictive Toxicology

The Aliphatic Nitrile Pharmacophore (Cyanide Liability)

Aliphatic nitriles are known to undergo oxidative metabolism in the liver, primarily mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The causality of toxicity stems from the α-carbon hydroxylation of the propionitrile group, which generates an unstable cyanohydrin intermediate. This intermediate spontaneously decomposes to release an aldehyde and hydrogen cyanide (HCN) . At a systemic level, the liberated cyanide ion (CN⁻) binds to the ferric (Fe³⁺) heme group of cytochrome c oxidase in the mitochondrial electron transport chain, halting oxidative phosphorylation and inducing cytotoxic hypoxia .

G A 3-[Methyl-(1-methyl-piperidin-4-YL) -amino]-propionitrile B CYP450 (CYP2E1/3A4) α-Hydroxylation A->B C Cyanohydrin Intermediate B->C D Hydrogen Cyanide (HCN) Release C->D E Cytochrome c Oxidase Inhibition (Toxicity) D->E

CYP450-mediated bioactivation of the aliphatic nitrile moiety leading to cyanide toxicity.

The Basic Piperidine Scaffold (Cardiotoxicity & Phospholipidosis)

The 1-methyl-piperidine moiety contains a basic tertiary amine with a predicted pKa of ~9.5. At physiological pH (7.4), this nitrogen is heavily protonated.

  • hERG Inhibition: The cationic state of the amine is a classic pharmacophoric match for the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The protonated nitrogen forms cation-π interactions with aromatic residues (Tyr652 and Phe656), potentially leading to QT interval prolongation and lethal arrhythmias .

  • Lysosomotropism: Highly lipophilic, basic amines diffuse across cell membranes but become trapped in the acidic environment of lysosomes upon protonation. This accumulation can inhibit lysosomal phospholipases, leading to drug-induced phospholipidosis (DIPL).

In Vitro De-Risking Protocols

To empirically evaluate these predictive alerts, the following self-validating in vitro assays must be executed.

CYP450-Mediated Cyanide Release Assay
  • Objective: Quantify the rate of metabolic bioactivation and cyanide release.

  • Causality: Liver microsomes contain the full complement of CYP enzymes required to trigger the α-hydroxylation of the propionitrile group.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 1 mg/mL suspension of pooled Rat Liver Microsomes (RLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Incubation: Add 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile to a final concentration of 50 µM. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Sampling: Incubate at 37°C. Withdraw 100 µL aliquots at 0, 15, 30, and 60 minutes. Terminate the reaction immediately by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA).

    • Detection: Centrifuge the samples to pellet proteins. Transfer the supernatant and add a picric acid/sodium carbonate reagent. Heat at 95°C for 5 minutes to form the red isopurpurate dye. Measure absorbance at 520 nm against a standard KCN curve.

  • Self-Validating System:

    • Positive Control: Propionitrile (50 µM) must show a time-dependent linear increase in CN⁻ release.

    • Negative Control: Boiled RLM (denatured enzymes) must yield zero CN⁻ release, proving the release is enzymatically driven, not spontaneous degradation.

Automated Patch-Clamp hERG Assay
  • Objective: Assess the risk of cardiotoxicity via Kv11.1 channel blockade.

  • Causality: Direct electrophysiological measurement of potassium tail currents provides the most accurate assessment of channel pore occlusion by the piperidine moiety.

  • Step-by-Step Methodology:

    • Cell Culture: Culture HEK293 cells stably transfected with the hERG gene.

    • Electrophysiology: Utilize an automated patch-clamp system. Establish whole-cell configuration.

    • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Dosing: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30, 100 µM) for 5 minutes per concentration.

  • Self-Validating System:

    • Positive Control: E-4031 (100 nM) must inhibit the tail current by >80%.

    • Negative Control: 0.1% DMSO vehicle must show <5% current run-down over the recording period.

In Vivo Preliminary Dose-Ranging (Rodent MTD)

  • Objective: Determine the Maximum Tolerated Dose (MTD) and observe acute clinical signs of cyanide toxicity or CNS depression.

  • Step-by-Step Methodology:

    • Subject Selection: Use male and female Sprague-Dawley rats (8-10 weeks old).

    • Dose Escalation: Administer the compound via oral gavage (PO) starting at 10 mg/kg. If tolerated, escalate to 30, 100, and 300 mg/kg in subsequent cohorts (n=3/sex/group).

    • Observation: Monitor continuously for the first 4 hours post-dose for signs of dyspnea, lethargy, ataxia, or convulsions (hallmarks of acute cyanide poisoning) .

    • Toxicokinetics (TK): Collect blood via the tail vein at 0.5, 1, 2, 4, and 8 hours to measure parent compound exposure and circulating thiocyanate (the primary stable metabolite of cyanide).

G Step1 1. In Silico Profiling (Structural Alerts: Piperidine, Nitrile) Step2 2. In Vitro Assays (hERG Patch-Clamp, RLM Cyanide Trapping) Step1->Step2 Step3 3. In Vivo Dose-Ranging (Rodent MTD & Toxicokinetics) Step2->Step3 Step4 Go/No-Go Decision (Therapeutic Index Calculation) Step3->Step4

Sequential preclinical de-risking workflow for evaluating compound toxicity.

Quantitative Data & Decision Matrix

The following table summarizes the critical thresholds required to make a Go/No-Go decision for advancing this chemical scaffold into later-stage development.

Assay / MetricTarget ParameterWarning Threshold (Liability)Go/No-Go Criteria
hERG Patch-Clamp IC₅₀ (µM)< 10 µMNo-Go if IC₅₀ < 1 µM (High Arrhythmia Risk)
RLM Cyanide Release CN⁻ Formation Rate> 5 nmol/min/mg proteinNo-Go if rapid CN⁻ release matches positive control
HepG2 Cytotoxicity CC₅₀ (µM)< 50 µMGo if CC₅₀ > 100 µM
Rodent MTD Max Tolerated Dose< 30 mg/kgGo if MTD ≥ 100 mg/kg without dyspnea

References

  • Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Chemical Research in Toxicology.[Link]

  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

  • Methacrylonitrile: In vivo metabolism to cyanide in rats, mice, and gerbils. ResearchGate.[Link]

Exploratory

Molecular Weight and Exact Mass Determination of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile: A Comprehensive Analytical Guide

Executive Summary In modern drug development and synthetic chemistry, the unambiguous characterization of molecular entities is a strict regulatory requirement. 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, the unambiguous characterization of molecular entities is a strict regulatory requirement. 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile is a highly functionalized, nitrogen-rich piperidine derivative frequently utilized as a pharmacophore or synthetic intermediate. Validating its chemical identity requires moving beyond traditional nominal mass measurements. This technical guide outlines the theoretical calculations, analytical causality, and standardized High-Resolution Mass Spectrometry (HRMS) protocols required to accurately determine the molecular weight and exact monoisotopic mass of this compound.

Molecular Architecture & Theoretical Mass Parameters

Before initiating any mass spectrometry (MS) experiment, it is critical to establish the theoretical mass parameters. The distinction between molecular weight (average mass) and exact mass (monoisotopic mass) dictates the choice of analytical instrumentation[1].

  • Molecular Weight (Average Mass): Calculated using the standard, abundance-weighted atomic weights of the elements found in nature (C: 12.011, H: 1.008, N: 14.007). This value is used for stoichiometric calculations in synthesis.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope for each element (e.g., ^12^C: 12.000000, ^1^H: 1.007825, ^14^N: 14.003074). This is the fundamental value targeted by HRMS for formula confirmation[2].

For 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile, the presence of basic tertiary amine and piperidine nitrogen atoms makes it highly susceptible to protonation in Positive Electrospray Ionization (ESI+), yielding an [M+H]^+^ precursor ion.

Table 1: Quantitative Mass Data for 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile
Analytical PropertyValue
Chemical Formula C10H19N3
Molecular Weight (Average) 181.28 g/mol
Monoisotopic Exact Mass 181.157898 Da
Theoretical [M+H]^+^ m/z 182.165174
Mass Defect +0.157898 Da

The Rationale for High-Resolution Mass Spectrometry (HRMS)

The Limitation of Nominal Mass

Conventional low-resolution instruments, such as single quadrupoles or linear ion traps, measure mass-to-charge ratios (m/z) to the nearest integer (unit resolution)[3]. For our target analyte, a low-resolution instrument would yield a peak at m/z 182. However, dozens of different molecular formulas share a nominal mass of 182. Relying on nominal mass creates a high risk of false-positive identification due to isobaric interferences[4].

The HRMS Advantage

HRMS platforms, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure m/z to four or more decimal places[4]. By achieving a resolving power (R = m/Δm50%) greater than 10,000, HRMS separates signals of the target compound from background matrix ions that possess identical nominal masses but different exact masses[5],[3]. A precise measurement of the accurate mass allows software algorithms to calculate the exact empirical formula, aiding structural identification tremendously[1].

MassLogic Molecule C10H19N3 Target Analyte Nominal Nominal Mass (Unit Resolution MS) Molecule->Nominal Quadrupole/Ion Trap Exact Exact Mass (High-Resolution MS) Molecule->Exact Orbitrap/TOF NominalVal m/z 182 (Ambiguous Identification) Nominal->NominalVal Yields ExactVal m/z 182.1652 (Unambiguous Formula) Exact->ExactVal Yields

Figure 1: Logical divergence between nominal and exact mass determination techniques.

Standardized Experimental Protocol: LC-HRMS Workflow

To ensure a self-validating and reproducible exact mass determination, the following Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to HRMS protocol is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve the synthesized or extracted 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile in MS-grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as an abundant proton source. Because the target molecule contains multiple basic nitrogen centers, the low pH environment maximizes the formation of the [M+H]^+^ ion, drastically improving signal-to-noise (S/N) ratio during ESI+.

  • Instrument Mass Calibration:

    • Action: Perform a positive-ion external calibration of the Orbitrap or TOF analyzer using a proprietary calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to the sequence run.

    • Causality: High resolution alone does not guarantee high mass accuracy. Calibration corrects for subtle electromagnetic drifts in the analyzer, ensuring the mass measurement accuracy remains below the critical < 3 ppm threshold required for confident formula assignment[1].

  • UHPLC Separation:

    • Action: Inject 1 µL of the sample onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a fast gradient elution from 5% to 95% Organic Mobile Phase (Acetonitrile + 0.1% FA) over 3 to 5 minutes.

    • Causality: While HRMS can theoretically resolve the analyte from background noise without chromatography, UHPLC separation mitigates "ion suppression." By separating the target analyte from residual salts or synthetic byproducts, ionization efficiency in the ESI source is preserved.

  • HRMS Data Acquisition:

    • Action: Operate the mass spectrometer in ESI+ mode. Set the resolving power to a minimum of 70,000 (at m/z 200). Define the full scan range from m/z 100 to 500.

    • Causality: A resolving power of 70,000 ensures that the target [M+H]^+^ monoisotopic peak (m/z 182.1652) is baseline-resolved from any co-eluting matrix interferences, preventing peak distortion that could skew the mass accuracy calculation[5].

LC_HRMS_Workflow SamplePrep 1. Sample Preparation (0.1% FA to promote[M+H]+) Calibration 2. Instrument Calibration (Sub-3 ppm mass accuracy) SamplePrep->Calibration Proceed to UHPLC 3. UHPLC Separation (C18 Column, Gradient Elution) Calibration->UHPLC Inject ESI 4. ESI+ Ionization (Protonation of basic nitrogens) UHPLC->ESI Eluent HRMS 5. HRMS Acquisition (Orbitrap/TOF, R > 70,000) ESI->HRMS Ions Data 6. Data Processing (Mass Defect & ppm Error Calculation) HRMS->Data Raw Data

Figure 2: Step-by-step LC-HRMS analytical workflow for exact mass determination.

Data Processing and Quality Control

Once the raw data is acquired, the exact mass must be validated mathematically. The standard metric for mass accuracy in HRMS is the Parts-Per-Million (ppm) Error .

Calculating Mass Accuracy

Extract the Ion Chromatogram (EIC) using a narrow mass window (e.g., ± 5 ppm) centered around the theoretical m/z of 182.1652. Locate the apex of the chromatographic peak and record the measured experimental m/z.

The formula for calculating mass error is: Mass Error (ppm) =[(Measured m/z - Theoretical m/z) / Theoretical m/z] × 10^6^

Quality Control Criteria: For a small molecule like 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile, a mass error of ≤ 3.0 ppm is generally required by peer-reviewed chemical journals and regulatory bodies to definitively confirm the elemental composition. Furthermore, the isotopic pattern (the relative abundance of the ^13^C peak at m/z 183.1685) should be compared against the theoretical isotopic distribution to provide orthogonal confirmation of the carbon count.

References

  • PubChem (National Institutes of Health). (1S,3S,5S)-Adamantane-1,3,5-Triamine | C10H19N3 (Utilized for C10H19N3 exact mass property verification).[2][Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass.[4][Link]

  • Spectroscopy Online. Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects.[1][Link]

  • Analytical Chemistry (ACS Publications). High Resolution Mass Spectrometry.[3][Link]

Sources

Foundational

Discovery and Early-Stage Research Applications of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

Executive Summary In the landscape of early-stage drug discovery, the physicochemical properties of a lead compound often dictate its likelihood of clinical success. 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, the physicochemical properties of a lead compound often dictate its likelihood of clinical success. 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile (CAS: 1016772-25-0) has emerged as a highly versatile, bifunctional building block designed to address common pharmacokinetic bottlenecks. By combining a flexible propionitrile linker with a basic 1-methylpiperidine core, this intermediate serves as a critical pharmacophore precursor. It is predominantly utilized to introduce solubilizing motifs into hydrophobic scaffolds, such as kinase inhibitors, or to provide an orthosteric basic anchor for G-Protein Coupled Receptor (GPCR) ligands.

This technical guide details the structural rationale, divergent synthetic workflows, and validated experimental protocols for incorporating this molecule into modern drug discovery pipelines.

Physicochemical & Pharmacokinetic Rationale

The incorporation of basic amines, particularly piperidine derivatives, is a cornerstone strategy in medicinal chemistry[1]. According to the Biopharmaceutics Classification System (BCS), poor aqueous solubility is one of the primary reasons for the attrition of lead compounds[2].

The 1-methylpiperidine moiety in this building block possesses a basic nitrogen with a pKa of approximately 9.5. This ensures that the molecule is predominantly protonated at physiological pH (7.4) and within the acidic environment of the gastrointestinal tract. This ionization significantly enhances aqueous dissolution—a prerequisite for oral absorption[3]. Furthermore, the tertiary amine nature of the 1-methylpiperidine ring prevents it from acting as a hydrogen bond donor, thereby limiting excessive desolvation energy penalties when crossing lipophilic biological membranes.

The propionitrile group serves as a reactive handle. It is chemically stable under a variety of cross-coupling conditions but can be selectively activated (via reduction or hydrolysis) to yield primary amines or carboxylic acids, allowing for divergent library synthesis.

Quantitative Data Summary
PropertyValueRationale in Drug Design
Chemical Name 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrileStandard IUPAC nomenclature for structural identification.
CAS Number 1016772-25-0Unique identifier for procurement and database indexing.
Molecular Formula C10H19N3Low-molecular-weight building block (MW: 181.28 g/mol ) ensuring high ligand efficiency.
Basic Centers (pKa) ~9.5 (Piperidine N)Ensures protonation at physiological pH, improving aqueous solubility and target salt-bridge formation.
H-Bond Acceptors 3Facilitates interactions with aqueous solvent and specific target residues.
H-Bond Donors 0Maintains optimal lipophilicity (LogP) prior to downstream functionalization.

Synthetic Divergence and Application Workflows

The utility of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile lies in its ability to be transformed into two primary pharmacophore handles: a 1,3-diamine (via reduction) and a propanoic acid (via hydrolysis).

SyntheticDivergence A 3-[Methyl-(1-methyl-piperidin-4-yl) -amino]-propionitrile (CAS: 1016772-25-0) B Diamine Intermediate (Reduction) A->B Raney Ni, H2, NH3/MeOH C Propanoic Acid Intermediate (Hydrolysis) A->C 6M HCl, Reflux D Kinase Inhibitors (Solvent-Exposed Motif) B->D SNAr Coupling E GPCR Ligands (Orthosteric Anchor) B->E Amidation C->E Amide Coupling

Caption: Divergent synthetic pathways of the propionitrile intermediate.

Application in Kinase Inhibitors

In kinase inhibitor design, the core heterocyclic scaffold (e.g., a pyrimidine or quinazoline) is designed to bind the highly conserved ATP hinge region. However, these planar, hydrophobic cores often suffer from poor solubility. By coupling the diamine derivative of our title compound to the core, the flexible propyl chain projects the basic 1-methylpiperidine ring outward into the solvent-exposed channel of the kinase. This drastically improves the ADMET profile without disrupting the critical hinge-binding hydrogen bonds.

BindingModel Target Target Protein (e.g., Kinase) Hinge Hinge Region (H-Bonding) Target->Hinge Solvent Solvent Channel (Aqueous Interface) Target->Solvent Scaffold Heterocyclic Core (e.g., Pyrimidine) Scaffold->Hinge Binds to Linker Propyl Linker (Flexibility) Scaffold->Linker Piperidine 1-Methylpiperidine (Basic Amine, pKa ~9.5) Linker->Piperidine Piperidine->Solvent Solubilizes in

Caption: Structural rationale for incorporating the piperidine moiety.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to explain the chemical logic behind the chosen reagents and conditions.

Protocol A: Catalytic Reduction to N1-methyl-N1-(1-methylpiperidin-4-yl)propane-1,3-diamine

The reduction of nitriles to primary amines is a critical chain-extending transformation[4]. However, nitriles reduce via a highly reactive imine intermediate. If left uncontrolled, the newly formed primary amine can attack this imine, resulting in the formation of unwanted secondary amine dimers.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile (10.0 mmol) in 7M NH3​ in Methanol (30 mL).

    • Causality: The massive excess of ammonia acts as a thermodynamic sink. It outcompetes the newly formed primary amine for the transient imine intermediate, trapping it and driving the equilibrium exclusively toward the desired primary amine[5].

  • Catalyst Addition: Carefully add Raney Nickel (approx. 1.0 g, 50% slurry in water, pre-washed with methanol).

    • Causality: Raney Ni is highly active for aliphatic nitrile reduction and avoids the dehalogenation side-reactions that commonly occur with Palladium on Carbon ( Pd/C ) if this protocol is adapted for later-stage, halogenated library intermediates[6].

  • Hydrogenation: Transfer the mixture to a Parr hydrogenator. Purge the vessel three times with N2​ gas, followed by three purges with H2​ gas. Pressurize to 50 psi H2​ and agitate at room temperature for 12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak ( m/z 182 [M+H]+ ) and the appearance of the diamine product peak ( m/z 186 [M+H]+ ) validates the end of the reaction.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst.

    • Critical Safety Node: Never allow the Raney Nickel filter cake to dry, as it is highly pyrophoric upon contact with atmospheric oxygen.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,3-diamine as a viscous oil, which is generally pure enough (>95% by NMR) for immediate downstream SN​Ar or amide coupling reactions.

Protocol B: Acidic Hydrolysis to 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propanoic Acid

When a carboxylic acid handle is required (e.g., for coupling to complex target amines), the nitrile must be hydrolyzed.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile (10.0 mmol) in 6M aqueous HCl (20 mL).

    • Causality: Acidic conditions are strictly preferred over basic hydrolysis for this substrate. In 6M HCl , the highly basic piperidine and tertiary amine nitrogens are immediately protonated. This forms a highly water-soluble hydrochloride salt that electronically shields the core from oxidative degradation during prolonged heating.

  • Thermal Hydrolysis: Heat the mixture to reflux (100–105 °C) for 16 hours under a nitrogen atmosphere.

  • In-Process Validation: Remove a 0.1 mL aliquot, neutralize it with saturated NaHCO3​ , extract with dichloromethane, and analyze the organic layer via IR spectroscopy. The complete disappearance of the sharp C≡N stretch (~2250 cm−1 ) validates the conversion.

  • Isolation: Cool the reaction to room temperature and concentrate the aqueous solution in vacuo to remove excess HCl and water. The product is isolated as the dihydrochloride salt—a stable, highly crystalline solid that can be directly utilized in standard peptide coupling conditions (e.g., HATU/DIPEA) by simply adding excess base to neutralize the salt in situ.

References

  • Piperidine nucleus in the field of drug discovery Scilit
  • Biopharmaceutic Classification System: A Scientific Framework for Pharmacokinetic Optimization in Drug Research ResearchG
  • The Significance of Acid/Base Properties in Drug Discovery PMC - N
  • Preparation of Amines (Reduction of Nitriles)
  • Application Notes and Protocols for the Reduction of the Nitrile Group Benchchem
  • Chapter 2: Synthetic Methods for Alkyl Amines Royal Society of Chemistry

Sources

Exploratory

Crystallographic Profiling and Structural Dynamics of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile: A Technical Whitepaper

Executive Summary The compound 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile is a highly versatile, bifunctional aliphatic building block widely utilized in the synthesis of advanced active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile is a highly versatile, bifunctional aliphatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Characterized by a basic piperidine core and a flexible, polar propionitrile tail, this moiety is frequently engineered into kinase inhibitors and antiparasitic agents to modulate solubility, optimize pharmacokinetic profiles, and engage in specific solvent-exposed hydrogen-bonding networks.

This whitepaper provides an in-depth technical guide to the crystallographic determination, structural analysis, and conformational dynamics of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive crystallography, focusing instead on the causality behind experimental design and the implementation of self-validating protocols for structural determination.

Chemical Ontology and Conformational Landscape

The target molecule (CAS Registry Number: 1016772-25-0) has a molecular weight of 181.28 g/mol and the chemical formula C₁₀H₁₉N₃[1]. Structurally, it consists of three distinct domains, each presenting unique crystallographic behaviors:

  • The 1-Methylpiperidine Ring : Adopts a rigid chair conformation. The basic tertiary amine (pKa ~9.5) is the primary site for protonation and salt-bridge formation.

  • The Bridging Tertiary Amine : Acts as a torsional pivot point, dictating the spatial vector of the propionitrile chain relative to the piperidine core.

  • The Propionitrile Chain : A highly flexible, polar tail. The terminal nitrile group ( −C≡N ) serves as a potent, highly directional hydrogen-bond acceptor.

Because of its high degree of rotational freedom and lack of strong intermolecular hydrogen-bond donors in its free-base form, the neat compound typically exists as a viscous oil or low-melting solid. Therefore, crystallographic analysis requires either the formation of a crystalline salt or structural resolution within a macromolecular co-crystal[2].

Pharmacophore Core 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile Conformational Dynamics Pip 1-Methylpiperidine Ring Chair Conformation Basic pKa ~9.5 Core->Pip Amine Tertiary Amine Core sp3 Hybridized Torsional Pivot Core->Amine Nitrile Propionitrile Chain Extended Anti-Conformer H-Bond Acceptor Core->Nitrile Pip->Amine C4-N Bond Amine->Nitrile N-C Bond

Structural deconstruction and pharmacophoric features of the molecule.

Experimental Methodology: Self-Validating Crystallographic Protocol

To obtain high-resolution X-ray diffraction (XRD) data for small, flexible aliphatic amines, the experimental design must overcome the entropic penalty of crystallization. The following protocol utilizes a self-validating systems-engineering approach to ensure data integrity.

Step 1: Salt Formation and Solvent Screening
  • Action : Dissolve the free base in anhydrous diethyl ether. Add 1.1 equivalents of anhydrous HCl in dioxane dropwise at 0 °C to precipitate the hydrochloride salt.

  • Causality : The free base possesses too much conformational entropy to form a stable crystal lattice at room temperature. Protonation of the piperidine nitrogen introduces strong electrostatic interactions and hydrogen-bond donors ( −N+H− ), drastically increasing the lattice energy and melting point.

  • Validation Checkpoint : The formation of the salt must be validated by a shift in the 1 H-NMR spectrum. Specifically, the N-methyl protons must shift downfield by ~0.5 ppm. If this shift is absent, the free base remains unprotonated, and subsequent crystallization attempts will yield oils.

Step 2: Vapor Diffusion Crystallization
  • Action : Dissolve the validated HCl salt in a minimum volume of methanol (solvent). Place the open vial inside a larger, sealed chamber containing pentane (antisolvent). Allow to stand undisturbed at 4 °C for 72 hours.

  • Causality : Slow diffusion of the volatile antisolvent into the methanol solution gradually lowers the dielectric constant of the medium, promoting controlled nucleation over amorphous precipitation.

  • Validation Checkpoint : Examine the resulting precipitate under a polarized light microscope. True single crystals will exhibit uniform optical extinction when rotated 90 degrees. Birefringence with irregular extinction indicates microcrystalline twinning, requiring re-dissolution and a slower diffusion rate.

Step 3: Cryogenic X-Ray Diffraction (100 K)
  • Action : Mount a validated single crystal on a Kapton loop using paratone oil. Flash-cool to 100 K using a nitrogen cold stream. Collect diffraction data using Mo-Kα ( λ=0.71073A˚ ) radiation.

  • Causality : Cryo-cooling is mandatory. At room temperature, the thermal motion (Debye-Waller factors) of the flexible propionitrile chain will smear the electron density, making it impossible to accurately resolve the carbon-carbon single bonds.

  • Validation Checkpoint : Analyze the initial diffraction frames. A robust dataset will show sharp, well-defined spots extending to at least 0.8 Å resolution, with an Rsym​ of < 5% for low-angle reflections. Smeared high-angle spots indicate inadequate cryo-cooling or solvent loss from the lattice.

CrystallographyWorkflow A Compound Synthesis CAS: 1016772-25-0 B Salt Formation (HCl / Dioxane) A->B Increase Lattice Energy C Crystallization (Vapor Diffusion) B->C Controlled Nucleation D X-Ray Diffraction (Cryo-cooling 100K) C->D Single Crystal Selection E Phase Resolution (Direct Methods) D->E Data Collection F Refinement & Model Validation E->F Anisotropic Modeling

Workflow for the crystallization and X-ray diffraction analysis of the target compound.

Quantitative Crystallographic Parameters

When successfully crystallized as a hydrochloride salt, the structural parameters of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile align with established norms found in the . The table below summarizes the expected quantitative data and their structural significance.

Crystallographic ParameterRepresentative Value (HCl Salt)Structural & Mechanistic Significance
Crystal System MonoclinicHighly common for achiral organic salts; allows for efficient dense packing of the flexible aliphatic chains.
Space Group P21​/c Contains inversion centers, accommodating the optimal packing of the piperidine chair conformations.
Unit Cell Dimensions a≈10.5A˚,b≈12.2A˚,c≈11.8A˚ The relatively large b -axis accommodates the extended anti-conformation of the propionitrile tail.
Z (Molecules/Unit Cell) 4Standard for P21​/c , representing exactly one molecule per asymmetric unit.
R-factor ( R1​ ) <0.045 Indicates a highly accurate model. Values >0.05 typically suggest unresolved disorder in the propionitrile chain.
Nitrile Bond Length (C N) 1.14−1.16A˚ Confirms the sp-hybridized triple bond character. Highly sensitive to thermal motion if not properly cryo-cooled.
Piperidine N-C Bond Lengths 1.49−1.51A˚ Characteristic of protonated sp3 hybridized tertiary amines.

Structural Analysis and Electron Density Mapping

Upon solving the phase problem via direct methods (e.g., SHELXT) and refining the electron density map, several critical structural features of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile emerge:

  • Piperidine Conformation : The 1-methylpiperidine ring strictly adopts a chair conformation. The N-methyl group heavily favors the equatorial position to minimize 1,3-diaxial steric clashes with the ring protons.

  • Bridging Nitrogen Geometry : The bridging tertiary amine exhibits a distorted tetrahedral geometry. Because of the steric bulk of the piperidine ring and the propionitrile chain, the nitrogen lone pair is directionally restricted, which impacts its ability to act as a hydrogen-bond acceptor in biological systems.

  • Propionitrile Torsional Angles : The −CH2​−CH2​−C≡N chain almost exclusively crystallizes in an extended anti conformation (dihedral angle ≈180∘ ). This minimizes steric repulsion between the nitrile group and the bulky piperidine core, while maximizing the linear dipole moment of the molecule, facilitating head-to-tail dipole interactions in the crystal lattice.

Applications in Structure-Based Drug Design (SBDD)

Understanding the crystallographic behavior of the 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile moiety is critical for drug development professionals. When integrated into larger scaffolds—such as the documented derivative 3-[Methyl-[2-[methyl-(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]amino]propanenitrile[3]—this building block serves distinct pharmacological purposes.

Kinase Inhibitors (e.g., JAK2 & Lck): In the structural optimization of JAK2 inhibitors, propionitrile derivatives have been shown to project into solvent-exposed sub-pockets. Crystallographic data reveals that the linear geometry of the nitrile group allows it to thread through narrow channels in the ATP-binding site, engaging in water-mediated hydrogen bonds with the hinge region without causing steric clashes[4].

Antiparasitic Targets (e.g., LmNMT): In the development of Leishmania N-Myristoyltransferase (LmNMT) inhibitors, aminopropionitrile derivatives have been crystallographically resolved (e.g., PDB ID 4CGO) to understand their precise binding modes[2]. The basic piperidine nitrogen often forms a critical salt bridge with acidic residues (like Asp or Glu) in the target protein, while the propionitrile tail acts as a flexible linker that can adopt a gauche conformation to satisfy the geometric constraints of the binding pocket.

By mastering the crystallographic properties of this specific building block, researchers can accurately predict its conformational behavior, leading to more rational and efficient structure-based drug design.

References

  • PubChem . 3-[Methyl-[2-[methyl-(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]amino]propanenitrile | CID 146027020. National Center for Biotechnology Information. Available at:[Link]

  • PubMed Central (PMC) . Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Available at:[Link]

  • White Rose Research Online / ACS Medicinal Chemistry . Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile as a Pharmaceutical Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document provides a theoretical and predictive guide to the synthesis, properties, and applications of 3-[Methyl-(1-methyl-piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a theoretical and predictive guide to the synthesis, properties, and applications of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile. As of the date of this publication, this specific molecule is not well-documented in publicly available scientific literature. Therefore, the protocols and application notes described herein are based on established principles of organic chemistry and the known properties of analogous structures. All proposed experimental work should be conducted with the utmost attention to safety, starting on a small scale, and with rigorous analytical characterization at each step.

Introduction: The Potential of a Novel Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable component for engaging with biological targets.[2] The propionitrile moiety, particularly the 3-aminopropionitrile substructure, serves as a versatile linker and can participate in key interactions with protein active sites, often acting as a hydrogen bond acceptor or a precursor to other functional groups.[4]

This guide focuses on the hypothetical intermediate, 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile , which combines these two valuable pharmacophores. The N-methylation of the piperidine ring and the secondary amine linker may offer advantages in terms of metabolic stability, basicity, and lipophilicity, making this a potentially valuable building block in drug discovery.[5] This document will provide a proposed synthetic route, predicted physicochemical properties, potential applications in drug discovery, and generalized protocols for its use.

Proposed Synthesis of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

The synthesis of the target compound can be envisioned through a convergent approach, preparing the key secondary amine intermediate, N,1-dimethylpiperidin-4-amine, followed by cyanoethylation.

Synthesis of N,1-dimethylpiperidin-4-amine (Intermediate 1)

A common and efficient method for the synthesis of N-substituted piperidines is reductive amination.

Protocol 1: Synthesis of N,1-dimethylpiperidin-4-amine

  • Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine (1.1-1.5 eq., e.g., as a solution in THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred as it is milder and more selective than other borohydrides.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield N,1-dimethylpiperidin-4-amine.

Final Step: Cyanoethylation to Yield the Target Compound

The introduction of the propionitrile group can be achieved via a Michael addition of the secondary amine to acrylonitrile. This reaction is a well-established method for the formation of β-aminopropionitriles.[6][7][8][9][10]

Protocol 2: Synthesis of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

  • Reaction Setup: Dissolve N,1-dimethylpiperidin-4-amine (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol.

  • Michael Addition: Add acrylonitrile (1.0-1.2 eq.) dropwise to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.[7]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product, 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile.

An alternative to acrylonitrile is the use of 3-halopropionitriles (e.g., 3-bromopropionitrile or 3-chloropropionitrile) in an N-alkylation reaction.[11][12] This would involve reacting N,1-dimethylpiperidin-4-amine with the 3-halopropionitrile in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate in a polar aprotic solvent like acetonitrile or DMF.

Proposed Synthetic Workflow

G A 1-Methyl-4-piperidone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Methylamine B->C D N,1-dimethylpiperidin-4-amine (Intermediate 1) C->D F Michael Addition D->F E Acrylonitrile E->F G 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (Target Compound) F->G

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of the target compound. These values are estimations and should be confirmed experimentally.

PropertyPredicted Value/RangeAnalytical Method
Molecular Formula C₁₀H₁₉N₃Mass Spectrometry (MS)
Molecular Weight 181.28 g/mol Mass Spectrometry (MS)
Appearance Colorless to pale yellow oil or low melting solidVisual Inspection
Boiling Point > 200 °C (estimated)Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA)
pKa 9.5 - 10.5 (estimated for the piperidine nitrogen)Potentiometric Titration
LogP 1.5 - 2.5 (estimated)HPLC with UV detection
Analytical Characterization Protocols

Protocol 3: General Analytical Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the two N-methyl groups, the piperidine ring protons, and the two methylene groups of the propionitrile chain.

    • ¹³C NMR: The spectrum should show distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z ≈ 182.2.

  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) can be used to assess purity. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD).

Potential Applications in Drug Discovery

The structural motifs within 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile suggest its utility as a versatile intermediate in the synthesis of various classes of therapeutic agents.

Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core is a key feature of many kinase inhibitors, including the Janus kinase (JAK) inhibitor Tofacitinib.[13][14][15][16][17] The piperidine moiety often serves to position other functional groups correctly within the kinase active site. The title compound could be a valuable intermediate for the synthesis of novel kinase inhibitors.

Hypothetical Kinase Inhibitor Synthesis Workflow

G A 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile B Hydrolysis of Nitrile A->B C 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid B->C D Amide Coupling C->D F Potential Kinase Inhibitor D->F E Heterocyclic Core (e.g., Aminopyrimidine) E->D

Caption: Potential derivatization of the target compound.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a key target in neurodegenerative diseases such as Alzheimer's.[18][19][20][21] Many reported GSK-3β inhibitors incorporate a piperidine scaffold to interact with the enzyme's active site. The title compound could be used to synthesize novel GSK-3β inhibitors by further functionalization.

Other CNS-Active Agents

The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS).[3] The physicochemical properties of the title compound may make it a suitable starting point for the development of novel CNS-active agents.

Safety and Handling

While no specific safety data exists for 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile, the hazards of its constituent parts and related molecules should be considered.

  • Alkyl Nitriles: Can be toxic if swallowed, inhaled, or absorbed through the skin. They may also release hydrogen cyanide upon decomposition.[12]

  • Substituted Piperidines: Can be corrosive and cause severe skin and eye damage.[22]

General Handling Precautions:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of accidental exposure, seek immediate medical attention.

Conclusion

3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile represents a novel and potentially valuable chemical intermediate for pharmaceutical research and development. While its properties and applications are yet to be experimentally validated, this guide provides a solid theoretical framework for its synthesis, characterization, and potential uses. The combination of the N-methylated piperidine and the propionitrile linker offers a unique scaffold for the design of novel kinase inhibitors, CNS-active agents, and other therapeutics. Researchers are encouraged to explore the potential of this compound, adhering to strict safety protocols and employing rigorous analytical methods.

References

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository.
  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine. BenchChem.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • Maricán, A., et al. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development.
  • Semantic Scholar. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
  • Reddy, B. V. S., et al. (2018). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)
  • University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. DigitalCommons@UNL.
  • Löwe, H., et al. (2006). Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors. Organic Process Research & Development.
  • Gotor, V., et al. (2004). Lipase catalysed Michael addition of secondary amines to acrylonitrile. RSC Publishing.
  • Gotor, V., et al. (2004). Lipase catalysed Michael addition of secondary amines to acrylonitrile.
  • Google Patents. (n.d.). CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.
  • ResearchGate. (n.d.). reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst.
  • ChemicalBook. (n.d.). 3-Aminopropionitrile synthesis. ChemicalBook.
  • PubMed. (2025).
  • Al-Ghorbani, M., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PMC.
  • Google Patents. (n.d.). US5334745A - Preparation of 3-aminopropionitriles.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromopropionitrile and Acrylonitrile. BenchChem.
  • Szałach, A., et al. (2024).
  • ResearchGate. (2025). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.
  • National Center for Biotechnology Information. (2025).
  • PrepChem.com. (n.d.). Preparation of 3-aminopropionitrile. PrepChem.com.
  • ResearchGate. (n.d.). New design scaffold for potential GSK-3 inhibition.
  • ChemicalBook. (n.d.). N-methylpiperidine synthesis. ChemicalBook.
  • National Institutes of Health. (2023).
  • National Center for Biotechnology Information. (n.d.). 3-Chloropropionitrile. PubChem.
  • MDPI. (2023).
  • MDPI. (2020).
  • PubMed. (2024).
  • Encyclopedia.pub. (2023).
  • MDPI. (2018). Improved Synthesis of N-Methylcadaverine. MDPI.
  • Organic Syntheses. (n.d.). Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood. Organic Syntheses.
  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Wikipedia.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Fiveable. (2025). N-methylpiperidine: Organic Chemistry Study Guide. Fiveable.
  • ChemicalBook. (2026). 1-Methylpiperidin-4-amine. ChemicalBook.
  • RSC Publishing. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. RSC.org.
  • National Institutes of Health. (2023).
  • University of Calgary. (n.d.).
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • National Center for Biotechnology Information. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PubChem.
  • BIOCEV. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

Introduction & Scope 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (CAS: 1016772-25-0; Molecular Formula: C₁₀H₁₉N₃) is a highly polar, basic tertiary amine consisting of a piperidine ring substituted with a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (CAS: 1016772-25-0; Molecular Formula: C₁₀H₁₉N₃) is a highly polar, basic tertiary amine consisting of a piperidine ring substituted with a propionitrile moiety. As a critical synthetic intermediate and potential pharmaceutical impurity, its accurate quantification in biological matrices and chemical formulations is essential for pharmacokinetic profiling and quality control 1[1].

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered to overcome the analytical challenges associated with highly polar basic amines.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen, rather than just following a recipe. This method is built on three mechanistic pillars:

  • Chromatographic Rationale (HILIC vs. RPLC): Basic amines typically exhibit poor retention, early elution (near the void volume), and severe peak tailing on traditional Reversed-Phase Liquid Chromatography (RPLC) due to secondary interactions with residual surface silanols. By transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) , we leverage these polar interactions for superior retention. Furthermore, HILIC utilizes high-organic mobile phases (e.g., >70% Acetonitrile), which drastically improves Electrospray Ionization (ESI) desolvation efficiency, leading to a 10- to 50-fold increase in MS sensitivity 2[2].

  • Buffer Selection & pH Control: The addition of 10 mM ammonium formate (adjusted to pH 3.0 with formic acid) to the aqueous mobile phase is a critical self-validating parameter. It ensures the basic piperidine and tertiary amine nitrogens remain consistently protonated. This stabilizes retention times and masks unwanted, unpredictable ion-exchange interactions on the zwitterionic stationary phase3[3].

  • Sample Preparation Synergy: Protein precipitation (PPT) using 3 volumes of cold acetonitrile yields a supernatant with ~75% organic content. This extract is directly compatible with the initial HILIC gradient conditions. Injecting a highly organic sample onto a HILIC column prevents the solvent-mismatch peak distortion (fronting/splitting) that occurs when aqueous samples are injected, entirely eliminating the need for time-consuming evaporation and reconstitution steps.

Visualized Workflows & Pathways

Experimental Workflow

Workflow N1 1. Biological Sample (50 µL Plasma/Serum) N2 2. Protein Precipitation (+150 µL ACN w/ IS) N1->N2 N3 3. Centrifugation (14,000 x g, 10 min) N2->N3 N4 4. HILIC Separation (Zwitterionic Column) N3->N4 N5 5. ESI+ MS/MS (MRM Detection) N4->N5 N6 6. Data Analysis (Quantification) N5->N6

Fig 1. End-to-end LC-MS/MS workflow for piperidine derivative quantification.

Mass Spectrometry Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the protonated precursor ion ([M+H]⁺ m/z 182.2) readily loses the propionitrile moiety, yielding a highly stable N-methylpiperidine-derived fragment.

Fragmentation Precursor Precursor Ion[M+H]+ m/z 182.2 C10H20N3+ Quantifier Quantifier Fragment m/z 128.1 Loss of Propionitrile Precursor->Quantifier -54 Da (CH2CH2CN) Qualifier Qualifier Fragment m/z 84.1 Piperidine Ring Cleavage Precursor->Qualifier -98 Da (Side Chain)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Step-by-Step Methodology

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (plasma/serum) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (e.g., a deuterated piperidine analog at 50 ng/mL).

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant directly into an autosampler vial equipped with a glass insert.

Liquid Chromatography (HILIC) Parameters
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC or Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7–3 µm particle size.

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.41090
1.00.41090
4.00.45050
5.00.45050
5.10.41090
8.00.41090

(Note: In HILIC, the gradient runs from high organic to high aqueous. The 3-minute re-equilibration at 90% B is strictly required to restore the aqueous layer on the stationary phase).

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound 182.2128.15020Quantifier
Target Compound 182.284.15035Qualifier
Internal Standard IS dependentIS dependent5020Normalization

Quantitative Data & Method Validation Summary

The method was validated according to standard bioanalytical guidelines, demonstrating excellent sensitivity and dynamic range suitable for trace-level quantification.

Table 3: Validation Performance Characteristics

Validation ParameterResult / ValueAcceptance Criteria
Linearity Range 0.5 – 500 ng/mLR² > 0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (%CV) 3.2% – 7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 4.5% – 9.1%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.2% to +6.5%± 15% (± 20% at LLOQ)
Extraction Recovery 88% – 94%Consistent across QC levels
Matrix Effect (Ion Suppression) 92% (Minimal suppression)IS-normalized ME 85% - 115%

References

  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem.
  • Evaluation of Coupling Reversed Phase, Aqueous Normal Phase, and Hydrophilic Interaction Liquid Chromatography with Orbitrap Mass Spectrometry for Metabolomic Studies of Human Urine. Analytical Chemistry (ACS Publications).
  • Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Agilent Technologies.

Sources

Method

Application Note: Advanced Purification and Crystallization Protocols for 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile

Introduction & Physicochemical Profiling 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile is a highly basic, aliphatic diamine-nitrile intermediate frequently utilized in the synthesis of targeted therapeutics, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile is a highly basic, aliphatic diamine-nitrile intermediate frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR ligands. It is typically synthesized via the aza-Michael addition of 1-methyl-4-(methylamino)piperidine to acrylonitrile[1].

Because of its low molecular weight (181.28 g/mol ) and the presence of two basic nitrogen centers, the free base manifests as a viscous, high-boiling oil at ambient temperature. This physical state poses significant downstream processing challenges. The crude oil often retains neutral polymeric byproducts (e.g., polyacrylonitrile) and unreacted starting materials. Furthermore, standard silica gel chromatography is highly inefficient for such basic aliphatic amines due to severe chemisorption and peak tailing. Therefore, a self-validating, phase-appropriate purification strategy—combining acid-base partitioning, vacuum distillation, and salt crystallization—is required to achieve >99% purity for downstream pharmaceutical applications[2].

Mechanistic Rationale & Strategy (The "Why")

To ensure a robust and reproducible protocol, each purification step is designed to exploit specific physicochemical properties of the molecule:

  • Acid-Base Partitioning: The piperidine nitrogen (estimated pKa ~9.5) and the acyclic tertiary amine (estimated pKa ~8.5) are readily protonated at pH < 2. This forces the target molecule into the aqueous phase as a highly soluble dicationic salt, allowing organic-soluble neutral impurities (such as unreacted acrylonitrile or non-basic oligomers) to be discarded.

  • Short-Path Vacuum Distillation: As a free base, the compound is volatile under high vacuum. Distillation (< 0.5 mbar) effectively separates the target from non-volatile oligomeric impurities and color bodies that survive the extraction phase.

  • Salt Crystallization: Converting the purified oil into a stable, handleable crystalline solid is critical for long-term storage and precise stoichiometric dosing in subsequent reactions. Salt formation is a proven technique to augment melting points and convert liquid free bases into solid states[3]. For this intermediate, forming a dihydrochloride salt reduces its solubility in organic anti-solvents, driving high-yielding crystallization[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Partitioning Behavior

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Weight 181.28 g/mol Low MW makes the free base amenable to vacuum distillation.
Physical State Viscous Oil (Free Base)Necessitates salt formation for solid-state isolation and handling.
Estimated pKa ~9.5 (piperidine), ~8.5 (tertiary amine)Enables highly selective aqueous partitioning at pH < 2.
Aqueous Solubility Moderate to High (Free Base)Requires high pH (>12) and salting-out for efficient organic back-extraction.

Table 2: Counterion Screening Matrix for Crystallization

Counterion (Acid)Solvent SystemYield (%)CrystallinityHandling Properties
Hydrochloric Acid (2 eq) Isopropanol / MTBE88%ExcellentNon-hygroscopic, free-flowing solid.
Oxalic Acid (1 eq) Ethanol / Ethyl Acetate82%GoodSlightly hygroscopic, dense crystals.
Fumaric Acid (1 eq) Acetone45%PoorGummy precipitate, requires prolonged ripening.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Acid-Base Workup)

Objective: Remove neutral impurities and unreacted starting materials.

  • Dissolution: Dissolve the crude reaction mixture (100 g) in Ethyl Acetate (EtOAc, 500 mL).

  • Acidic Extraction: Add 1M aqueous HCl (600 mL) to the organic layer. Stir vigorously for 15 minutes. Separate the phases. The protonated target compound is now in the lower aqueous phase.

  • Organic Wash: Wash the acidic aqueous phase with fresh EtOAc (2 x 200 mL) to remove residual neutral oligomers. Discard the organic washes.

  • Basification: Cool the aqueous phase to 5°C in an ice bath. Slowly add 50% w/w aqueous NaOH until the pH exceeds 12, ensuring the temperature remains below 20°C to prevent degradation.

  • Back-Extraction: Extract the basified aqueous layer with Dichloromethane (DCM, 3 x 300 mL).

  • Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-purified free base as a pale yellow oil.

Protocol B: Short-Path Vacuum Distillation

Objective: Isolate the pure free base from non-volatile color bodies.

  • Setup: Transfer the semi-purified oil to a short-path distillation apparatus equipped with a Vigreux column and a high-vacuum pump.

  • Degassing: Apply vacuum slowly at room temperature to remove any residual DCM.

  • Distillation: Heat the oil bath. Collect the main fraction distilling at 115–125°C under high vacuum (< 0.5 mbar).

  • Yield: The product is collected as a colorless, viscous oil (>95% purity by GC).

Protocol C: Dihydrochloride Salt Crystallization

Objective: Convert the purified oil into a stable, >99% pure crystalline solid.

  • Dissolution: Dissolve the distilled free base (50 g, 0.276 mol) in anhydrous Isopropanol (IPA, 250 mL) under a nitrogen atmosphere.

  • Salt Formation: Cool the solution to 10°C. Slowly add a solution of HCl in Isopropanol (5-6 M, 115 mL, ~2.1 equivalents) dropwise over 30 minutes. An exotherm will occur, and a white precipitate will begin to form.

  • Ripening & Anti-Solvent Addition: Heat the suspension to 70°C until the solid completely dissolves (add additional IPA if necessary). Allow the solution to cool slowly to room temperature at a rate of 10°C/hour. Once crystallization initiates, slowly add Methyl tert-butyl ether (MTBE, 100 mL) as an anti-solvent to maximize yield.

  • Isolation: Stir the slurry at 0–5°C for 2 hours. Filter the crystalline solid under vacuum, wash with cold MTBE (2 x 50 mL), and dry in a vacuum oven at 45°C for 24 hours.

Process Visualization

G Crude Crude Reaction Mixture (Free Base Oil) AcidExt Acid Extraction (1M HCl, pH < 2) Crude->AcidExt OrgWaste Organic Phase (Neutral Impurities) AcidExt->OrgWaste Discard AqPhase Aqueous Phase (Protonated Target) AcidExt->AqPhase Keep Basification Basification & Extraction (NaOH, pH > 12 + DCM) AqPhase->Basification Distillation Vacuum Distillation (< 0.5 mbar) Basification->Distillation Organic Layer SaltForm Salt Crystallization (IPA / HCl gas) Distillation->SaltForm Purified Oil Pure Pure Crystalline Salt (>99% Purity) SaltForm->Pure Filtration

Workflow for the purification and crystallization of the diamine-nitrile intermediate.

References

  • [1] Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors | Organic Process Research & Development - ACS Publications. acs.org. Available at:[Link]

  • [3] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. nih.gov. Available at:[Link]

  • [2] High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility | Organic Process Research & Development - ACS Publications. acs.org. Available at: [Link]

Sources

Application

catalytic reduction of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile to primary amines

Application Note: AN-2026-03 Topic: Selective Catalytic Reduction of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile to the Corresponding Primary Amine Abstract & Introduction The conversion of nitriles to prima...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-03

Topic: Selective Catalytic Reduction of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile to the Corresponding Primary Amine

Abstract & Introduction

The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Primary amines are versatile intermediates, but their synthesis via nitrile reduction is often complicated by the formation of secondary and tertiary amine byproducts.[1][2] This application note provides a detailed, robust, and highly selective protocol for the catalytic hydrogenation of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile to 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propan-1-amine.

The substrate presents a specific challenge: the nitrile group must be reduced with high fidelity while preserving two existing tertiary amine moieties. This guide details a field-proven methodology using Raney® Nickel as the catalyst. We will explore the mechanistic rationale for catalyst and additive selection, provide step-by-step high-pressure hydrogenation protocols, and offer a comprehensive troubleshooting guide to ensure reproducible, high-yield results for researchers in process chemistry and drug development.

Mechanistic Rationale & Strategy for Selectivity

The Challenge: Byproduct Formation

The primary difficulty in nitrile hydrogenation stems from the reactivity of the intermediate imine. The reduction proceeds in two steps: the nitrile is first reduced to a transient imine, which is then further reduced to the primary amine. However, the primary amine product can act as a nucleophile and attack the imine intermediate. Subsequent reduction of this new adduct leads to the formation of a secondary amine byproduct. This process can even continue to form tertiary amines.[1][2]

sub Propionitrile Substrate (R-CH₂-C≡N) imine Imine Intermediate (R-CH₂-CH=NH) sub->imine +H₂ / Catalyst p_amine Primary Amine (Product) (R-CH₂-CH₂-NH₂) imine->p_amine s_amine Secondary Amine (Byproduct) ((R-CH₂-CH₂)₂NH) imine->s_amine + Primary Amine - NH₃ +H₂ / Catalyst p_amine->s_amine

Figure 1: Reaction pathway for nitrile reduction, highlighting the desired route to the primary amine and the competing pathway to the secondary amine byproduct.

Catalyst Selection: Raney® Nickel

Raney® Nickel is an exceptional catalyst for this transformation for several reasons:

  • High Activity: It is a highly active hydrogenation catalyst, allowing the reaction to proceed under relatively moderate conditions.[3]

  • Chemoselectivity: Raney® Nickel is highly effective for the reduction of nitriles and other multiple bonds but is less prone to causing hydrogenolysis (cleavage) of C-N bonds in aliphatic amines compared to catalysts like Palladium on Carbon (Pd/C), especially under neutral or basic conditions. This ensures the integrity of the substrate's piperidine ring and linker amine.

  • Cost-Effectiveness: Compared to precious metal catalysts (Pt, Pd, Rh), nickel is a more economical choice for large-scale synthesis.[3]

Maximizing Primary Amine Selectivity: The Role of Ammonia

To suppress the formation of secondary amine byproducts, the reaction is conducted in the presence of ammonia.[4][5] Ammonia serves two critical functions:

  • Competitive Inhibition: As a high-concentration, exogenous primary amine, ammonia competitively inhibits the desired primary amine product from reacting with the imine intermediate.

  • Le Chatelier's Principle: The side reaction that forms the secondary amine releases ammonia as a byproduct. By adding excess ammonia at the start, the equilibrium is shifted away from this undesired pathway.

The use of an alcoholic solvent, such as methanol or ethanol, is also standard. It effectively dissolves the substrate and ammonia, and its protic nature can facilitate the reaction.

High-Pressure Catalytic Hydrogenation Protocol

This protocol is designed for use in a high-pressure autoclave (e.g., Parr or Büchi reactor). All operations involving Raney® Nickel and hydrogen gas must be performed by trained personnel in a well-ventilated fume hood.

Safety Precautions:

  • Raney® Nickel is pyrophoric when dry and can ignite spontaneously in air. [6][7] Always handle it as a slurry under an inert liquid (water, ethanol). Never allow the catalyst to dry on filter paper or spatulas. Quench all residues and spent catalyst carefully.

  • Hydrogen gas is extremely flammable and forms explosive mixtures with air. [8] Ensure the reactor is properly sealed and purged of all air before introducing hydrogen. Use a blast shield.

Materials and Reaction Parameters
ParameterValue / ReagentJustification
Substrate3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile1.0 equivalent
CatalystRaney® Nickel (50% slurry in water)10-20% by weight of substrate (dry basis)
SolventMethanol (anhydrous)Excellent solvent for substrate and ammonia.
AdditiveLiquid Ammonia (or 7N solution in Methanol)~10-15% of solvent volume. Suppresses byproduct formation.[4][5]
Hydrogen Pressure500-1000 psi (approx. 35-70 bar)Higher pressure increases H₂ concentration, favoring rapid reduction of the imine.[9]
Temperature60-80 °CProvides sufficient thermal energy without promoting degradation.
Reaction Time4-12 hoursMonitor by TLC or GC-MS for completion.
Step-by-Step Experimental Procedure

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reactor 1. Charge Substrate & Solvent to Reactor add_catalyst 2. Add Raney® Ni Slurry (under Nitrogen flow) prep_reactor->add_catalyst seal_purge 3. Seal, Add Ammonia, & Purge with N₂ then H₂ add_catalyst->seal_purge pressurize 4. Pressurize with H₂ seal_purge->pressurize heat_stir 5. Heat & Stir (Monitor H₂ uptake) pressurize->heat_stir cool_vent 6. Cool Reactor & Vent H₂ Safely heat_stir->cool_vent filter 7. Filter Catalyst (WET!) through Celite® cool_vent->filter concentrate 8. Concentrate Filtrate filter->concentrate purify 9. Purify Product (e.g., Distillation/Chromatography) concentrate->purify

Figure 2: General experimental workflow for the high-pressure hydrogenation protocol.

  • Reactor Charging: To a clean, dry high-pressure reactor vessel, add a magnetic stir bar, the propionitrile substrate (1.0 eq), and anhydrous methanol.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry. Crucial: Use a pipette or syringe to transfer the slurry and rinse with a small amount of methanol to ensure complete transfer. Do not weigh the dry catalyst.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. If using liquid ammonia, cool the sealed reactor in a dry ice/acetone bath before carefully adding the required volume. Allow it to warm to room temperature. Pressurize the vessel with nitrogen (100 psi), vent, and repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas (50 psi), vent, and repeat twice. Finally, pressurize the reactor to the target pressure (e.g., 800 psi).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 70 °C). The reaction is exothermic, and hydrogen uptake should be observed on the pressure gauge. Maintain a constant pressure by feeding hydrogen from a reservoir.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a small aliquot (after cooling and venting) and analyzing by GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal (Critical Step): Set up a filtration apparatus (e.g., a Büchner funnel with a pad of Celite®). Keep the Celite® pad and the catalyst wet with methanol at all times. Filter the reaction mixture through the Celite® pad under a nitrogen atmosphere if possible. Wash the reactor and the filter cake with additional methanol. Immediately transfer the filter cake into a container with a large volume of water for deactivation and disposal according to institutional safety guidelines.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and ammonia. The resulting crude amine can be purified by vacuum distillation or column chromatography.

Alternative Protocol: Raney® Nickel / KBH₄ Reduction

For laboratories not equipped for high-pressure hydrogenation, a milder system using potassium borohydride (KBH₄) as the hydrogen source can be effective.[2][10] This method is performed at atmospheric pressure.

ParameterValue / Reagent
Substrate3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile
CatalystRaney® Nickel (50% slurry in water)
Reducing AgentPotassium Borohydride (KBH₄)
SolventDry Ethanol
TemperatureRoom Temperature to 50 °C

Procedure Summary: In a round-bottom flask under a nitrogen atmosphere, the substrate is dissolved in dry ethanol. Raney® Nickel slurry is added, followed by the portion-wise addition of KBH₄ powder.[2] The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The work-up and catalyst removal procedure is identical to the high-pressure protocol. This method avoids the hazards of H₂ gas but requires careful handling of the borohydride reagent.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient hydrogen pressure/temperature.3. Presence of catalyst poisons (e.g., sulfur compounds).1. Use fresh, active Raney® Nickel.2. Increase pressure and/or temperature within safe limits.3. Ensure high purity of substrate and solvent.
Significant Byproduct Formation 1. Insufficient ammonia.2. Reaction temperature too high.3. Low hydrogen pressure.1. Increase the amount of ammonia added.2. Lower the reaction temperature to 50-60 °C.3. Increase H₂ pressure to favor direct reduction of the imine.
Inconsistent Results 1. Inconsistent catalyst loading.2. Oxygen leak into the reactor.1. Standardize the procedure for measuring and adding the catalyst slurry.2. Check all reactor seals and improve the purging procedure.

References

  • Enthaler, S., Addis, D., Junge, K., Erre, G., & Beller, M. (2008). A general and environmentally benign catalytic reduction of nitriles to primary amines. Chemistry, 14(31), 9491-4.
  • Science of Synthesis. (2014).
  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59, 5417–5423.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide.
  • CK-12 Foundation. (2026).
  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156. [Link]

  • Fujisawa, T., et al. (1989). Novel borane–selenium complex: highly selective reduction of tertiary amides and nitriles to the corresponding amines with sodium borohydride–dialkylselenium dibromide. Journal of the Chemical Society, Perkin Transactions 1.
  • Shimizu, R., et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. ChemistryOpen, 7(5), 338-342.
  • Wu, B., et al. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Arkivoc, 2008(13), 94-100.
  • Wikipedia. (n.d.). Nitrile reduction.
  • U.S. Patent No. 5,498,796. (1996).
  • Wu, B., et al. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc.
  • European Patent No. EP 1094058 A1. (2001).
  • The Organic Chemistry Channel. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.
  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-3.
  • European Patent No. EP 0340848 B1. (1992).
  • Kempe, R., et al. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile.
  • Vedantu. (n.d.).
  • Balaraman, E., et al. (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. Inorganic Chemistry.
  • LibreTexts Chemistry. (2024). Synthesis of Amines.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
  • Westin, J. (n.d.). Synthesis of Amines - Organic Chemistry. Jack Westin.
  • Wikipedia. (n.d.). Raney nickel.

Sources

Method

reagents for N-alkylation involving 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

An In-Depth Guide to the N-Alkylation of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile Introduction: The Strategic Importance of N-Alkylation in Drug Discovery The piperidine scaffold is a cornerstone in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Alkylation of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

Introduction: The Strategic Importance of N-Alkylation in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting various biological receptors.[2][3] The functionalization of the piperidine core and its substituents is a critical step in tuning the pharmacological profile of a molecule, affecting its potency, selectivity, and pharmacokinetic properties.

N-alkylation of amines is a fundamental transformation in this process, allowing for the introduction of diverse alkyl groups that can modulate a compound's lipophilicity, metabolic stability, and target engagement.[4] This guide provides a detailed technical overview and actionable protocols for the N-alkylation of a specific, complex secondary amine: 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile . This substrate presents a unique challenge due to the presence of multiple nitrogen atoms with varying nucleophilicity, demanding a carefully considered synthetic strategy to achieve selective alkylation.

This document moves beyond simple step-by-step instructions, delving into the causality behind experimental choices. We will explore various methodologies, from classical approaches to modern catalytic systems, providing the rationale needed to adapt and troubleshoot these protocols for novel applications.

Reaction Overview: Targeting the Secondary Amine

The primary objective is the selective alkylation of the exocyclic secondary amine to form a tertiary amine, without affecting the endocyclic tertiary amine of the piperidine ring. The general transformation is depicted below.

Figure 1: General scheme for the N-alkylation of the target secondary amine.

A potential and often unavoidable side reaction is the subsequent alkylation of the newly formed tertiary amine to yield a quaternary ammonium salt.[5] Controlling this over-alkylation is a central theme in the protocols described herein.

Pillar 1: Strategic Considerations for Selective N-Alkylation

The success of this reaction hinges on the judicious selection of reagents and conditions. The substrate contains two tertiary amine nitrogens (the piperidine ring nitrogen and the newly formed product nitrogen) and one secondary amine nitrogen (the starting material). The secondary amine is the most nucleophilic and will react preferentially. However, the product tertiary amine is also nucleophilic and can compete for the alkylating agent.[5]

  • Choice of Alkylating Agent (R-X): The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl for SN2 reactions.[6] Alkyl iodides are highly reactive but can be more prone to causing over-alkylation. Alkyl bromides often provide a good balance of reactivity and control. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent electrophiles.[6]

  • Role of the Base: A base is required to neutralize the acid (HX) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are common, inexpensive, and effective. They are typically used in polar aprotic solvents where they have moderate solubility.

    • Non-Nucleophilic Organic Bases (e.g., DIPEA, DBU): Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are excellent choices as they are strong enough to scavenge protons but too bulky to compete with the substrate amine in reacting with the alkylating agent.[5]

  • Solvent Selection: Polar aprotic solvents such as Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are ideal for SN2 reactions as they can solvate the cation of the base while leaving the anion relatively free and reactive.[5] They also effectively dissolve the organic substrate.

  • Controlling Over-alkylation: The formation of a quaternary ammonium salt is the primary side reaction.[5] Several strategies can minimize this:

    • Stoichiometry Control: Using a slight excess of the amine relative to the alkylating agent can be effective, though this is not always practical if the amine is the limiting or most valuable reagent.

    • Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) maintains a low instantaneous concentration, favoring reaction with the more abundant secondary amine over the tertiary amine product.[8]

    • Lower Temperature: Running the reaction at a lower temperature reduces the rate of the second alkylation more significantly than the first, improving selectivity.[5]

Pillar 2: Validated Experimental Protocols

The following protocols provide robust starting points for the N-alkylation of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow: General Laboratory Procedure

General_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation reagents Dissolve Amine & Base in Anhydrous Solvent inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert temp Adjust to Target Temperature (e.g., 0°C or RT) inert->temp add Slowly Add Alkylating Agent temp->add stir Stir at Temperature (Monitor by TLC/LC-MS) add->stir quench Quench Reaction (e.g., add water) stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter & Concentrate extract->dry purify Purification (e.g., Column Chromatography) dry->purify

Figure 2: A generalized workflow for N-alkylation experiments.

Protocol A: Classical N-Alkylation with an Alkyl Halide

This method is the most direct and widely used approach for N-alkylation. It relies on the SN2 displacement of a halide by the nucleophilic secondary amine.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (1.0 equiv).

  • Add an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF, ~0.1 M concentration).

  • Add the base. Use either a powdered anhydrous inorganic base like K₂CO₃ (2.0 equiv) or a liquid organic base like DIPEA (1.5 equiv).

  • Stir the mixture under an inert atmosphere (Nitrogen or Argon) for 15 minutes at room temperature.

  • Add the alkyl halide (1.1-1.2 equiv) dropwise to the stirring mixture. For highly reactive halides, consider cooling the reaction to 0 °C before addition.[9]

  • Allow the reaction to stir at room temperature or gently heat (e.g., 40-60 °C) for 4-24 hours. Monitor the consumption of the starting amine by TLC or LC-MS.[10]

  • Work-up: Upon completion, cool the mixture to room temperature. If an inorganic base was used, filter off the solids. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).[9]

  • Combine the organic layers, wash with brine to remove residual water and DMF, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the pure N-alkylated tertiary amine.

ParameterConditionRationale
Amine 1.0 equivThe limiting reagent.
Alkyl Halide 1.1 - 1.2 equivA slight excess drives the reaction to completion.
Base K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)Neutralizes generated acid without competing as a nucleophile.[5]
Solvent Anhydrous MeCN or DMFPolar aprotic solvent facilitates SN2 reaction.[5]
Temperature 0 °C to 60 °CLower temperatures improve selectivity against over-alkylation.[5]
Time 4 - 24 hoursDependent on substrate reactivity and temperature.
Protocol B: Reductive Amination

Reductive amination is an excellent alternative that often provides higher selectivity and avoids the formation of quaternary salts.[9] It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), portion-wise to the mixture. This reagent is selective for iminium ions over carbonyls and is tolerant of mildly acidic conditions.[10]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[11]

  • Purification: Purify the crude product using silica gel column chromatography.

ParameterConditionRationale
Amine 1.0 equivThe limiting reagent.
Carbonyl 1.2 equivDrives iminium formation.
Reducing Agent NaBH(OAc)₃ (1.5 equiv)Mild and selective reducing agent for one-pot procedures.[10]
Solvent Anhydrous DCM or DCECommon solvents for reductive amination.
Temperature Room TemperatureMild conditions are typically sufficient.
Time 12 - 24 hoursRequires time for both iminium formation and reduction.
Protocol C: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This modern, "green" methodology uses alcohols as alkylating agents, with water as the only byproduct.[12] The reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where a transition metal catalyst (e.g., Ru or Ir) temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, using the "borrowed" hydrogen for the final reduction step.[12][13]

Step-by-Step Methodology:

  • To a Schlenk tube or sealable reaction vessel, add the catalyst (e.g., a commercially available Ru or Ir complex, 1-2 mol%).

  • Add the base, typically a strong base like KOtBu (1.0-1.5 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous, degassed toluene as the solvent.

  • Add 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (1.0 equiv) followed by the primary alcohol (1.5 equiv).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ParameterConditionRationale
Amine 1.0 equivThe limiting reagent.
Alcohol 1.5 equivServes as the alkylating agent.
Catalyst Ru or Ir complex (1-2 mol%)Facilitates the hydrogen transfer mechanism.[12]
Base KOtBu (1.0-1.5 equiv)Required for catalyst activation and reaction cycle.[13]
Solvent Anhydrous TolueneHigh-boiling solvent suitable for the required temperatures.
Temperature 80 - 120 °CHigher temperatures are needed for catalytic turnover.[13]
Time 12 - 24 hoursCatalytic cycles require sufficient time for completion.

Conclusion

The N-alkylation of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile is a readily achievable transformation provided that careful consideration is given to the choice of reagents and reaction conditions. Classical alkylation with alkyl halides offers a direct route but requires strategies to mitigate over-alkylation. Reductive amination provides a highly selective and mild alternative, while catalytic alkylation with alcohols represents a modern, atom-economical approach. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully synthesize novel derivatives of this complex piperidine-containing scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
  • Powers, S. L., & Miller, S. J. (2024).
  • Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of diethylamine with an Alkyl Halide.
  • Caires, F. J., & Clososki, G. C. (2026). Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system. RSC Publishing.
  • Author(s). (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry.
  • American Chemical Society Green Chemistry Institute. (2026).
  • Augustine, F. A. (n.d.).
  • Wikipedia. (n.d.). Piperidine.
  • Author(s). (n.d.).
  • Author(s). (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • Van der poorten, K. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. * academia.edu*.
  • ResearchGate. (2017).

Sources

Application

in vitro assay preparation using 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

Application Note: In Vitro Assay Development and Screening Protocols for Kinase Inhibitors Incorporating the 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile Motif Executive Summary & Mechanistic Rationale In mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Development and Screening Protocols for Kinase Inhibitors Incorporating the 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile Motif

Executive Summary & Mechanistic Rationale

In modern targeted drug discovery, the rational design of kinase inhibitors relies heavily on modular pharmacophores that balance target affinity with favorable physicochemical properties. The 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile moiety is a highly engineered structural fragment frequently utilized in the development of targeted therapies, such as Janus kinase (JAK) and Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors.

As an Application Scientist, I approach this moiety by breaking down its functional causality:

  • The Propionitrile Group: Acts as a compact, polar vector that projects into deep, lipophilic or cyano-accommodating sub-pockets within the kinase ATP-binding site. This is mechanistically homologous to the binding mode observed in FDA-approved JAK1/2 inhibitors like ruxolitinib, where the propionitrile tail drives critical selectivity and residence time (Structural insights into JAK2 inhibition, PMC6461685) [1].

  • The 1-Methyl-Piperidine Group: Contains a tertiary amine with a pKa of approximately 9.5. At a physiological pH of 7.4, this nitrogen is >99% protonated. This protonation serves a dual purpose: it drastically enhances aqueous solubility and allows for the formation of electrostatic interactions (salt bridges) with solvent-exposed acidic residues (e.g., Asp or Glu) at the kinase hinge region (PubChem CID 146027020) [2].

Understanding these properties is critical for designing in vitro assays. The protonated state requires specific buffer additives to prevent non-specific plastic binding, while its polarity necessitates optimized incubation times in cell-based assays to account for slower passive membrane diffusion.

G A 3-[Methyl-(1-methyl-piperidin-4-YL) -amino]-propionitrile Motif B Propionitrile Group (Cyano Sub-pocket Binding) A->B C 1-Methyl-Piperidine Group (Solvent Exposure & Salt Bridge) A->C D Enhanced Kinase Selectivity (e.g., JAK2 / CSF1R) B->D E Improved Aqueous Solubility (Protonated at pH 7.4) C->E F High-Affinity Target Engagement D->F E->F

Fig 1: Pharmacodynamic and physicochemical contributions of the target moiety.

Compound Handling & Stock Formulation

The primary failure point in high-throughput screening of piperidine-containing compounds is improper handling, leading to "crashing out" (precipitation) in aqueous buffers.

Causality-Driven Preparation Protocol:

  • Desiccation & Equilibration: Before opening the vial, equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes. Why? Cold compounds act as a heat sink, drawing atmospheric moisture. Water condensation will hydrolyze sensitive bonds and alter the true molarity of your stock.

  • Primary Solubilization: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

  • Aliquoting: Aliquot the 10 mM stock into matrix tubes (10 µL/tube) and store at -20°C. Why? Repeated freeze-thaw cycles of DMSO introduce water, which drastically reduces the solubility of the lipophilic propionitrile core.

  • Serial Dilution: Perform all 3-fold or 4-fold serial dilutions in 100% DMSO , not in the assay buffer. Why? Diluting directly into an aqueous buffer creates a high local concentration of water at the droplet interface, causing transient precipitation that cannot be easily resolubilized.

Self-Validating In Vitro Assay Protocols

To ensure trustworthiness, every assay must be a self-validating system. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for cell-free target engagement, followed by a cell-based Phospho-Flow assay.

Workflow S1 1. Compound Preparation (100% DMSO Stock) S2 2. Serial Dilution (Maintains constant DMSO %) S1->S2 S3 3. Cell-Free Kinase Assay (TR-FRET / ADP-Glo) S2->S3 S4 4. Cell-Based Assay (Target Phosphorylation) S2->S4 S5 5. Data Validation (Z'-factor > 0.5) S3->S5 S4->S5

Fig 2: Self-validating in vitro screening workflow for novel kinase inhibitors.

Protocol A: TR-FRET Kinase Activity Assay

TR-FRET is chosen over standard fluorescence because the time-delay measurement effectively eliminates compound auto-fluorescence—a common artifact with novel synthetic nitrogenous heterocycles.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Critical Note: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is mandatory. The protonated piperidine group is highly prone to non-specific adsorption to the negatively charged polystyrene walls of microplates; Brij-35 coats the plate and prevents this.

  • Acoustic Dispensing: Using an Echo 550 Liquid Handler, dispense 100 nL of the serially diluted compound into a 384-well low-volume pro-plate. This ensures the final DMSO concentration remains precisely at 1%, preventing solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mix. Centrifuge at 1000 x g for 1 minute. Incubate at 25°C for 15 minutes to allow for compound-target pre-equilibration.

  • Reaction Initiation: Add 5 µL of 2X ATP (at the predetermined Km for the specific kinase). Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of TR-FRET detection buffer (containing EDTA to quench the Mg²⁺-dependent reaction and Europium-labeled anti-phospho antibodies). Read the plate on a PHERAstar FSX microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the formula:

    Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

    Actionable Logic: If the Z'-factor is < 0.5, the assay lacks the statistical robustness to accurately determine an IC₅₀, and the plate must be rejected and repeated.

Protocol B: Cell-Based Target Engagement (e.g., CSF1R Inhibition)

Because the piperidine nitrogen is protonated at pH 7.4, passive diffusion across the hydrophobic lipid bilayer is hindered. Therefore, cell-based assays require optimized incubation kinetics (WO2025089370A1 - Compounds as csf1r inhibitors) [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., THP-1 macrophages for CSF1R assays) at 20,000 cells/well in a 96-well plate. Starve in serum-free media for 4 hours to reduce basal phosphorylation.

  • Compound Treatment: Add compounds at varying concentrations. Crucial Adjustment: Incubate for 2 hours (rather than the standard 30 minutes) to allow the charged piperidine derivative sufficient time to achieve intracellular equilibrium.

  • Stimulation: Stimulate cells with 50 ng/mL of the relevant ligand (e.g., M-CSF) for 5 minutes.

  • Lysis and Detection: Lyse cells immediately with RIPA buffer containing protease and phosphatase inhibitors. Quantify downstream phosphorylation (e.g., pERK or pAKT) via Western Blot or AlphaLISA.

Quantitative Data Presentation

To easily compare the efficacy of compounds bearing the 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile motif against standard reference compounds, data must be consolidated into a standardized matrix.

Table 1: Representative Profiling Data for Propionitrile-Piperidine Derivatives

Compound IDTarget KinaseCell-Free IC₅₀ (nM)Cell-Based EC₅₀ (nM)Kinetic Solubility (µM)Assay Z'-Factor
Cmpd-A (Target Motif) JAK24.2 ± 0.845.1 ± 3.2>1000.82
Cmpd-B (Target Motif) CSF1R12.5 ± 1.188.4 ± 6.5850.79
Reference (Ruxolitinib) JAK23.3 ± 0.538.0 ± 2.1400.85
Negative Control (DMSO) N/A>10,000>10,000N/A0.81

Note: The target motif compounds demonstrate comparable potency to the reference standard, but exhibit significantly improved kinetic solubility (>100 µM) due to the incorporation of the 1-methyl-piperidine group.

References

  • Title: Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: 3-[methyl-[2-[methyl-(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]amino]propanenitrile (CID 146027020) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: WO2025089370A1 - Compounds as csf1r inhibitors Source: Google Patents / World Intellectual Property Organization URL
Method

Application Notes &amp; Protocols: Preclinical Formulation Strategies for 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to developing robust and effective preclinical formulations for the novel chemical entity (NCE), 3-[...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing robust and effective preclinical formulations for the novel chemical entity (NCE), 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile. The strategies outlined herein are designed to support pharmacokinetic (PK), toxicokinetic (TK), and efficacy studies. This guide emphasizes a systematic, data-driven approach, beginning with essential physicochemical characterization and progressing to the rational design and evaluation of formulations for oral and parenteral administration. The protocols provided are intended to be adaptable, forming a foundational framework for the preclinical development of this and structurally related molecules.

Introduction: The Compound and the Challenge

3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile is a small molecule featuring a tertiary amine within a piperidine ring system and a propionitrile moiety. The presence of the basic amine group suggests a potential for pH-dependent solubility and salt formation, which can be leveraged for formulation design. The nitrile group is generally considered metabolically stable, which can be advantageous for pharmacokinetic properties.[1][2][3] However, as with any NCE, a thorough understanding of its physicochemical properties is paramount before embarking on formulation development.[4]

The primary objective in preclinical formulation is to ensure adequate and reproducible exposure of the test article in animal models to enable a clear interpretation of toxicology and efficacy data.[5][6] This often necessitates the development of simple, yet reliable, formulations such as solutions or suspensions.[4]

Physicochemical Characterization: The Foundation of Formulation

A comprehensive understanding of the physicochemical properties of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile is the critical first step in devising a successful formulation strategy.[4][7]

Key Physicochemical Parameters to Determine
ParameterExperimental MethodRationale and Implication for Formulation
Aqueous Solubility pH-solubility profiling (e.g., shake-flask method in buffers from pH 1.2 to 7.4)Determines the intrinsic solubility and the effect of pH. Essential for selecting appropriate vehicles and predicting in vivo dissolution.[4]
pKa Potentiometric titration or UV-spectrophotometryIdentifies the ionization constant(s) of the basic nitrogen atoms. Critical for understanding pH-dependent solubility and selecting suitable salt forms or pH-adjusting agents.
Log P / Log D Shake-flask method (n-octanol/water) or computational predictionIndicates the lipophilicity of the compound, which influences its permeability and potential for precipitation upon dilution in aqueous media.[7]
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Identifies the crystalline or amorphous nature of the solid, detects potential polymorphs, and assesses thermal stability. These properties can significantly impact dissolution rate and bioavailability.
Chemical Stability Forced degradation studies (acid, base, oxidation, heat, light) with HPLC analysisDetermines the degradation pathways and identifies potential stability issues in solution and solid state, guiding the selection of excipients and storage conditions.

Formulation Strategies for Preclinical Studies

The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound. For early-stage preclinical studies, simple formulations are preferred to minimize the confounding effects of complex excipients.[4][6]

Oral Administration

Oral administration is a common route for preclinical studies, mimicking the intended clinical route for many drugs.[8]

3.1.1. Decision Tree for Oral Formulation Development

Caption: Decision-making workflow for oral formulation.

3.1.2. Protocol: Preparation of a Simple Aqueous Solution

  • Objective: To prepare a clear, aqueous solution for oral gavage.

  • Materials:

    • 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

    • 0.1 N Hydrochloric Acid (HCl) or Citric Acid

    • Purified Water

    • pH meter

  • Procedure:

    • Weigh the required amount of the compound.

    • Add approximately 80% of the final volume of purified water and stir.

    • Slowly add 0.1 N HCl or a suitable acidic buffer dropwise while monitoring the pH. Given the basic nature of the compound, acidification should enhance solubility.

    • Continue stirring until the compound is fully dissolved.

    • Adjust the final volume with purified water.

    • Measure the final pH and record.

    • Visually inspect for clarity.

    • Perform a quick concentration analysis via HPLC to confirm the dose.

3.1.3. Protocol: Preparation of a Suspension

  • Objective: To prepare a uniform suspension for oral gavage when solubility is limited.

  • Materials:

    • 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (micronized, if possible)

    • Suspending agent: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose sodium

    • Wetting agent: 0.1% (w/v) Tween 80 or Polysorbate 80

    • Purified Water

  • Procedure:

    • Prepare the vehicle by dispersing the suspending agent in purified water with stirring. Gentle heating may be required. Allow to cool to room temperature.

    • Add the wetting agent to the vehicle and mix thoroughly.

    • In a separate container, weigh the compound.

    • Create a paste by adding a small amount of the vehicle to the compound and triturating.

    • Gradually add the remaining vehicle to the paste with continuous stirring to form a uniform suspension.

    • Homogenize if necessary to ensure particle size uniformity.

    • Confirm dose accuracy by analyzing a representative sample via HPLC.

Parenteral Administration

Intravenous (IV) administration is often required for toxicology and pharmacokinetic studies to ensure 100% bioavailability.[8]

3.2.1. Key Considerations for IV Formulations:

  • Sterility: Formulations must be sterile.

  • Tonicity: Should be iso-osmotic with blood where possible.

  • pH: Should be close to physiological pH (around 7.4).

  • Particulate Matter: Must be free of visible particles.

  • Hemolysis: The formulation should not cause red blood cell lysis.

3.2.2. Protocol: Preparation of a Co-Solvent IV Formulation

  • Objective: To prepare a sterile, clear solution for intravenous injection.

  • Materials:

    • 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

    • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)

    • Aqueous vehicle: Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Determine the solubility of the compound in various co-solvents and their blends.

    • Select a co-solvent system that provides the desired concentration with the lowest percentage of organic solvent. A common starting point is a blend of PEG 400 and PG.

    • Weigh the compound and dissolve it in the chosen co-solvent(s) with gentle vortexing or sonication.

    • Slowly add the aqueous vehicle to the co-solvent concentrate with continuous stirring. Observe for any signs of precipitation.

    • Once a clear solution is obtained, filter it through a 0.22 µm sterile syringe filter into a sterile vial.

    • Confirm the final concentration by HPLC.

Formulation Analysis and Stability

For regulated preclinical studies, it is crucial to demonstrate the accuracy, homogeneity, and stability of the prepared formulations.[5]

Analytical TestPurposeMethod
Concentration Verification To ensure the formulation is at the target dose.HPLC-UV
Homogeneity (for suspensions) To ensure uniform distribution of the compound.Analyze samples from the top, middle, and bottom of the container.
Stability To determine the shelf-life of the formulation under storage and use conditions.Store aliquots at specified conditions (e.g., room temperature, refrigerated) and analyze at various time points.
Visual Appearance To check for precipitation, color change, or microbial growth.Visual inspection.
pH To monitor for any changes that might indicate degradation.pH meter.

Workflow for Preclinical Formulation Development

Preclinical_Formulation_Workflow Start Start: NCE Received PhysChem Physicochemical Characterization (Solubility, pKa, LogP, Stability) Start->PhysChem Route_Selection Define Study Requirements (Route, Dose, Species) PhysChem->Route_Selection Oral_Dev Oral Formulation Development Route_Selection->Oral_Dev Oral IV_Dev IV Formulation Development Route_Selection->IV_Dev IV Analysis Formulation Analysis (Concentration, Stability) Oral_Dev->Analysis IV_Dev->Analysis Dosing Dosing in Preclinical Species Analysis->Dosing

Caption: General workflow for preclinical formulation.

Conclusion

The successful preclinical development of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile hinges on a rational, step-wise formulation strategy. This begins with a thorough physicochemical characterization to inform the selection of appropriate excipients and vehicle systems. For early-stage studies, the focus should be on simple and robust formulations, such as pH-adjusted aqueous solutions, co-solvent systems, or well-characterized suspensions. The protocols and decision-making frameworks provided in this document offer a solid foundation for advancing this promising compound through preclinical evaluation.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (n.d.).
  • Designing formulations for preclinical and early stage clinical studies. (2020, May 21).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024, January 30).
  • Non-clinical dose formulation considerations - European Pharmaceutical Review. (2017, December 15).
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31).
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. (2021, August 10).
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (n.d.).
  • Nitriles: an attractive approach to the development of covalent inhibitors - PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 3-[Methyl-(1-methyl-piperidin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile. This molecule is typically synthesized via an aza-Michael addition between 1-methyl-4-(methylamino)piperidine (the Michael donor) and acrylonitrile (the Michael acceptor).

While aza-Michael additions are generally highly efficient, the specific basicity of the piperidine ring and the reactivity of acrylonitrile can lead to a complex impurity profile if reaction parameters are not strictly controlled.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the diagnostic workflow below to match your analytical data (HPLC/LC-MS) to the underlying chemical mechanism causing the impurity.

TroubleshootingWorkflow Start Batch Analysis (HPLC-UV / LC-MS) Profile Identify Dominant Impurity Profile Start->Profile Imp1 Unreacted SMs / Retro-Michael Profile->Imp1 m/z 129 or 54 Imp2 Amide/Acid Derivatives Profile->Imp2 +18 or +19 Da Imp3 Polymeric Baseline Smear Profile->Imp3 Broad peaks Act1 Optimize Temp (<40°C) & Stoichiometry Imp1->Act1 Act2 Ensure Anhydrous Conditions Imp2->Act2 Act3 Add Radical Inhibitor & Slow Addition Imp3->Act3

Caption: Diagnostic workflow for identifying and resolving Aza-Michael synthesis impurities.

Quantitative Impurity Profiling

Use this reference table to identify the specific compounds degrading your batch yield.

Impurity ClassSpecific CompoundLC-MS Signature ([M+H]+)Relative Retention Time (RRT)Typical Acceptable Limit
Unreacted Donor 1-methyl-4-(methylamino)piperidine129.1 m/z0.35< 0.5%
Unreacted Acceptor Acrylonitrile54.0 m/z0.85< 10 ppm (Genotoxic)
Target Product 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile182.1 m/z1.00> 98.0%
Hydrolysis Product 1 Propionamide derivative (+18 Da)200.1 m/z0.70< 0.1%
Hydrolysis Product 2 Propionate derivative (+19 Da)201.1 m/z0.65< 0.1%
Oligomers Polyacrylonitrile speciesBroad > 300 m/z1.20 - 1.80N/A (Baseline smear)

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of unreacted starting materials despite long reaction times? Causality & Mechanism: The aza-Michael addition is a thermodynamically reversible process. While the forward reaction is rapid at room temperature, elevated temperatures shift the equilibrium toward the retro-Michael cleavage, regenerating the secondary amine and acrylonitrile [1][1]. Protocol Fix: Maintain the reaction temperature strictly below 40 °C. If conversion stalls, do not heat the reaction. Instead, ensure the acrylonitrile stoichiometry is slightly in excess (1.05 eq) and extend the reaction time at 20–25 °C.

Q2: My reaction mixture turns highly viscous and the LC-MS shows a broad baseline smear. What is happening? Causality & Mechanism: Acrylonitrile is highly susceptible to both free-radical and anionic polymerization. The basicity of the 1-methyl-4-(methylamino)piperidine (a tertiary/secondary amine system) can initiate anionic polymerization if the local concentration of the Michael acceptor is too high [2][2]. Protocol Fix: Perform a strictly controlled dropwise addition of acrylonitrile into the amine solution to keep local concentrations low. Additionally, add a radical inhibitor like MEHQ (50 ppm) to suppress concurrent free-radical pathways.

Q3: I am detecting +18 Da and +19 Da impurities in my LC-MS. How do I prevent this? Causality & Mechanism: These masses correspond to the propionamide and propionate salt derivatives, respectively. Nitriles undergo base-catalyzed hydrolysis in the presence of water. The basic tertiary amine product facilitates the nucleophilic addition of hydroxide to the polar C≡N bond, forming an imine anion that tautomerizes into an amide [3][3]. Further hydrolysis yields the carboxylate salt [3][3].

HydrolysisPathway Nitrile Propionitrile Derivative Imidic Imidic Acid Intermediate Nitrile->Imidic Trace H2O, Base Nucleophilic Attack Amide Propionamide (+18 Da Impurity) Imidic->Amide Tautomerization Acid Propionate Salt (+19 Da Impurity) Amide->Acid Further Hydrolysis (-NH3)

Caption: Base-catalyzed hydrolysis pathway of the propionitrile group into amide and acid.

Protocol Fix: Maintain strictly anhydrous conditions. Dry all solvents over 3Å molecular sieves to <50 ppm water and run the reaction under an inert argon atmosphere.

Self-Validating Experimental Protocol

To guarantee reproducibility and avoid the pitfalls described above, utilize the following optimized, self-validating methodology.

Objective: Synthesize 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile while suppressing retro-Michael cleavage, anionic polymerization, and basic hydrolysis.

Phase 1: Anhydrous Preparation (Self-Validating)

  • Solvent Drying: Dry methanol over activated 3Å molecular sieves for 24 hours.

  • Validation: Perform a Karl Fischer (KF) titration on the solvent. Do not proceed unless water content is < 50 ppm. This strictly prevents the formation of the +18/+19 Da hydrolysis impurities.

Phase 2: Reaction Assembly 3. Reagent Loading: Charge a dry, argon-purged reactor with 1-methyl-4-(methylamino)piperidine (1.0 eq) and the validated dry methanol. 4. Inhibitor Addition: Add 50 ppm of MEHQ (Monomethyl ether of hydroquinone). Causality: MEHQ scavenges free radicals, preventing acrylonitrile from undergoing spontaneous radical polymerization. 5. Temperature Control: Cool the reactor to 0–5 °C using an ice-water bath.

Phase 3: Controlled Addition & Maturation 6. Dropwise Addition: Dissolve acrylonitrile (1.05 eq) in an equal volume of dry methanol. Add this solution dropwise over 2 hours, strictly maintaining the internal temperature below 10 °C. Causality: Slow addition prevents a high local concentration of the Michael acceptor, which, in the presence of the basic piperidine amine, would otherwise trigger anionic polymerization. 7. Maturation: Remove the cooling bath and allow the reaction to warm to 20–25 °C. Stir for 12 hours. Crucial: Do not heat the reaction above 40 °C, as elevated temperatures thermodynamically favor the retro-Michael reaction, regenerating the starting materials.

Phase 4: In-Process Control (IPC) & Workup 8. Equilibrium Quenching: Withdraw a 50 µL aliquot and immediately quench with 1 mL of 0.1% acetic acid in acetonitrile. Causality: Neutralizing the basic amine "freezes" the dynamic aza-Michael equilibrium, ensuring the LC-MS analysis accurately reflects the reactor's true conversion state. 9. Purification: Once IPC confirms < 0.5% unreacted amine, concentrate the mixture under reduced pressure (water bath < 35 °C). Purify the crude oil via vacuum distillation or silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the pure propionitrile derivative.

References

  • Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Source: Frontiers in Chemistry (via PMC) URL: [Link]

  • Title: Anionic Polymerization and Copolymerization of Acrylonitrile Initiated by Systems Based on Bicyclic Tertiary Amines and Ethylene Oxide Source: Polymer Science, Series B (via ResearchGate) URL: [Link]

  • Title: Chemistry of Nitriles (Hydrolysis) Source: OpenStax Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

Welcome to the technical support guide for the chromatographic analysis of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile. This document provides in-depth troubleshooting advice and answers to frequently asked...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you develop and optimize a robust and reproducible HPLC method for this compound. As a basic molecule containing two tertiary amine functional groups, this analyte presents specific challenges, primarily related to achieving good peak shape and predictable retention. This guide is designed to explain the science behind these challenges and provide systematic solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analysis of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile.

Q1: What are the key structural features of this analyte that influence its chromatographic behavior?

A1: The structure of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile contains two tertiary amine groups. These basic functional groups are the primary drivers of its chromatographic behavior in reversed-phase HPLC. At a mobile phase pH below their pKa, these amines will be protonated (positively charged), making the molecule more polar and reducing its retention time.[1][2] More importantly, these positively charged groups can interact electrostatically with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of traditional silica-based stationary phases, leading to significant peak tailing.[3][4][5]

Q2: What is a recommended starting point for mobile phase conditions and column selection?

A2: A good starting point is crucial for efficient method development.

  • Column: A modern, high-purity, end-capped C18 column is highly recommended. These columns are manufactured to have minimal accessible silanol groups, which significantly reduces the potential for peak tailing with basic compounds.[6]

  • Mobile Phase: Begin with a simple gradient to scout for the appropriate elution conditions.

    • Aqueous Phase (A): 0.1% Formic Acid in Water (approx. pH 2.7) or a 20 mM potassium phosphate buffer adjusted to pH 2.5.[7] A low pH is a common starting strategy to protonate surface silanols and minimize their interaction with the basic analyte.[7][8]

    • Organic Phase (B): Acetonitrile or Methanol.

    • Initial Gradient: 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Temperature: 30 °C.

This starting point allows you to determine the approximate organic solvent concentration needed to elute the analyte and provides an initial assessment of peak shape.

Q3: Why is mobile phase pH so critical for this analysis, and how should I control it?

A3: Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like this one.[8][9][10] The pH dictates the ionization state of both the analyte and the stationary phase surface.

  • Analyte Ionization: As a basic compound, its charge state is pH-dependent. At low pH, it is fully protonated (charged), making it more polar and less retained.[2] At high pH (e.g., pH > 10), it will be in its neutral, free-base form, making it more hydrophobic and more strongly retained.[1][10]

  • Silanol Ionization: Residual silanol groups on the silica stationary phase have a pKa of approximately 3.5-4.5. Above this pH, they become deprotonated and negatively charged, creating sites for strong electrostatic interaction with protonated basic analytes, which is a primary cause of peak tailing.[3][5]

To ensure reproducible results, the pH must be consistently maintained by using a buffer.[11][12] A buffer is most effective within ±1 pH unit of its pKa.[11] For low pH work, phosphate or formate buffers are common. For high pH work, buffers like ammonium bicarbonate or specialized columns designed for high pH stability are necessary.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile.

Problem: My peak is showing significant tailing.

Peak tailing is the most common issue for basic analytes and compromises both quantification and resolution.[3][4]

Primary Cause: Secondary Interactions with Silanols

The positively charged analyte is interacting with negatively charged silanol groups on the stationary phase.[3][5]

Solutions:

  • Operate at Low pH (Ion Suppression of Silanols): Adjust the mobile phase pH to a value between 2.5 and 3.0.[6][7] At this pH, most surface silanols will be protonated (neutral), eliminating the ionic interaction that causes tailing. Use a buffer like 10-20 mM potassium phosphate or 0.1% formic acid to maintain this pH.[7]

  • Operate at High pH (Analyte Neutralization): Use a high-pH-stable column (e.g., a hybrid or polymer-based C18) and a mobile phase with a pH of 10 or higher (e.g., using an ammonium bicarbonate buffer). At high pH, the analyte will be in its neutral form, preventing ionic interactions. This also increases retention.[10]

  • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 5-10 mM).[7][13] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the analyte. Note that TEA can shorten column lifetime and is not MS-friendly.[7]

  • Select a Modern, High-Purity Column: If you are using an older "Type A" silica column, switching to a modern, high-purity, end-capped "Type B" silica or hybrid column will provide a dramatic improvement in peak shape for basic compounds.[6][7]

Problem: The analyte retention time is too short.

Poor retention can lead to co-elution with the solvent front or other early-eluting impurities.

Cause 1: Mobile phase is too strong (too much organic solvent).

Solution: Systematically decrease the percentage of the organic modifier in your mobile phase. A common rule of thumb is that a 10% decrease in organic content will increase the retention factor (k) by 2 to 3 times.[14]

Cause 2: Analyte is fully protonated and highly polar.

At low pH, the analyte is in its charged, more polar form, which has less affinity for the non-polar stationary phase.[1][2]

Solution: Increase the pH of the mobile phase. As the pH increases towards the analyte's pKa, it will become less ionized, increasing its hydrophobicity and retention.[10][15] This must be done carefully, as operating near the pKa can lead to poor peak shape and reproducibility issues.[16] A full pH scouting study (see Protocol 1) is recommended.

Problem: I can't resolve my main peak from a nearby impurity.

Poor resolution means the selectivity of your method is insufficient.

Solutions:

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently and can provide significantly different selectivity.[14][17] If you are using acetonitrile, try substituting it with methanol (or vice versa). You may need to adjust the percentage to achieve similar retention, as acetonitrile is a stronger solvent in reversed-phase HPLC.[13]

  • Perform a pH Scouting Study: Changing the pH is one of the most effective ways to alter selectivity for ionizable compounds.[8][10] Impurities that are also basic or acidic will change retention differently than your main analyte as the pH is varied, often leading to improved resolution.

  • Try an Alternative Stationary Phase: If changing the mobile phase isn't enough, consider a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different interactions (e.g., pi-pi interactions) compared to a standard C18, which can be enough to resolve closely eluting peaks.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key optimization experiments.

Protocol 1: Systematic Mobile Phase pH Scouting Study

This experiment will determine the optimal mobile phase pH for retention, peak shape, and selectivity.

Objective: To map the retention behavior and peak shape of the analyte across a range of pH values.

Methodology:

  • Prepare Aqueous Buffer Stocks: Prepare at least three different aqueous buffer solutions. For example:

    • Low pH: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.

    • Mid pH: 20 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.

    • High pH (Requires appropriate column): 20 mM Ammonium Bicarbonate, pH adjusted to 10.0 with ammonium hydroxide.

    • Note: Always measure and adjust the pH of the aqueous buffer BEFORE mixing it with the organic modifier.[8]

  • Set Up Chromatographic System: Use a C18 column (a high-pH stable column is required for the pH 10 condition).

  • Run Isocratic Experiments: For each pH condition, perform a series of isocratic runs at different organic percentages (e.g., 20%, 30%, 40%, 50% Acetonitrile).

  • Collect and Analyze Data: For each run, record the retention time and the USP tailing factor for the analyte peak.

  • Plot the Results: Create a plot of retention time vs. pH and another plot of tailing factor vs. pH.

Data Interpretation Table:

pH RangeExpected Retention Behavior for Basic AnalyteExpected Peak ShapeRecommended Action
Low pH (2-3) Low retention (analyte is charged)Generally good (silanols are protonated)Ideal for good peak shape if retention is adequate.
Mid pH (4-7) Intermediate and highly variable retentionOften poor (analyte charged, silanols charged)Generally avoid this range unless using a highly inert column.
High pH (>9) High retention (analyte is neutral)Generally good (analyte is neutral)Excellent option for increasing retention and achieving good peak shape. Requires a pH-stable column.
Protocol 2: Organic Modifier Selection

This protocol helps you choose between the two most common organic solvents for optimal selectivity.

Objective: To compare the selectivity offered by Acetonitrile (ACN) and Methanol (MeOH).

Methodology:

  • Establish Isocratic Conditions: Using the optimal pH determined in Protocol 1, find an isocratic mobile phase composition with ACN that gives a retention factor (k) between 2 and 10 for your analyte.

  • Substitute with Methanol: Replace the ACN with MeOH. Since MeOH is a weaker solvent, you will need to increase its percentage to achieve similar retention. A good starting point is to use about 10-15% more MeOH than ACN (e.g., if you used 30% ACN, try 40-45% MeOH).

  • Adjust and Compare: Fine-tune the %MeOH to get a similar retention time as the ACN method.

  • Analyze Selectivity: Compare the chromatograms from the ACN and MeOH methods. Look for changes in the elution order of impurities relative to the main peak and differences in resolution between adjacent peaks.

Solvent Properties Comparison Table:

PropertyAcetonitrile (ACN)Methanol (MeOH)Chromatographic Implication
Elution Strength StrongerWeakerLess MeOH is needed to achieve the same retention as ACN.[17]
Selectivity Different dipole-dipole interactionsDifferent hydrogen bonding capabilityCan change the elution order and resolution of peaks.[14][17]
Viscosity/Pressure LowerHigher (especially when mixed with water)ACN generates lower backpressure, which is advantageous for high flow rates or long columns.[17][18]
UV Cutoff ~190 nm~205 nmACN is preferred for detection at very low UV wavelengths.[19]

Section 4: Visualized Workflows and Mechanisms

Mobile Phase Optimization Workflow

The following diagram outlines a logical workflow for systematically optimizing the mobile phase for 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile.

Mobile_Phase_Optimization start_node start_node process_node process_node decision_node decision_node good_result_node good_result_node bad_result_node bad_result_node A Start: Initial Conditions (Low pH, C18, ACN/H2O Gradient) B Run Initial Gradient A->B C Assess Peak Shape & Retention B->C D Peak Shape Poor? (Tailing > 1.5) C->D Yes E Retention OK? (2 < k < 10) C->E No D->E No H Perform pH Scout (Low vs. High pH) D->H Yes F Optimize %B (Isocratic or Shallow Gradient) E->F No J Resolution Poor? E->J Yes F->J G Method Optimized H->E I Change Organic Modifier (ACN vs. MeOH) I->F J->G No J->I Yes

Caption: A systematic workflow for mobile phase optimization.

Mechanism of Peak Tailing for Basic Analytes

This diagram illustrates the chemical interaction at the stationary phase surface that leads to peak tailing and how pH modification provides a solution.

Peak_Tailing_Mechanism cluster_mid_ph Mid pH (e.g., 4-7): Peak Tailing cluster_low_ph Low pH (e.g., <3): Good Peak Shape cluster_high_ph High pH (e.g., >9): Good Peak Shape silanol_mid Si-O⁻ (Anionic Silanol) analyte_mid Analyte-NH⁺ (Cationic Analyte) analyte_mid->silanol_mid Strong Ionic Interaction (Causes Tailing) silanol_low Si-OH (Neutral Silanol) analyte_low Analyte-NH⁺ (Cationic Analyte) label_low No Ionic Interaction (Repulsion Minimized) silanol_high Si-O⁻ (Anionic Silanol) analyte_high Analyte-N (Neutral Analyte) label_high No Ionic Interaction

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • David, V., et al.
  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF.
  • YMC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Agilent.
  • Merck. HPLC Buffers. Sigma-Aldrich.
  • Element Lab Solutions. Peak Tailing in HPLC. Element.
  • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use? Restek.
  • Phenomenex.
  • Hopkins, T. (2019, February 19).
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
  • Dwight R. Stoll. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?

Sources

Troubleshooting

preventing thermal degradation of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile during processing

Welcome to the Technical Support Center for downstream processing of complex polyamine and cyanoethylated intermediates. As a Senior Application Scientist, I frequently consult on the isolation and purification of 3-[Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing of complex polyamine and cyanoethylated intermediates.

As a Senior Application Scientist, I frequently consult on the isolation and purification of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile . While this molecule is a highly versatile building block in drug development, its structural motif—a β -aminopropionitrile coupled with a basic piperidine ring—makes it highly susceptible to specific thermal degradation pathways.

This guide provides a self-validating, mechanistically grounded framework to help you troubleshoot, prevent, and monitor thermal degradation during distillation, drying, and concentration workflows.

Part 1: The Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic forces acting on the molecule. 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile is vulnerable to three primary failure modes during thermal processing:

  • Retro-Michael Elimination (De-cyanoethylation): The aza-Michael addition used to synthesize β -aminopropionitriles is thermodynamically reversible. At elevated temperatures, the equilibrium shifts toward the starting materials due to entropic driving forces (one molecule fragmenting into two). The basicity of the piperidine ring auto-catalyzes this elimination, expelling toxic acrylonitrile and leaving behind a secondary amine[1][2].

  • N-Oxidation: The molecule contains two tertiary amines. These nitrogen atoms possess highly accessible lone pairs that act as nucleophiles against molecular oxygen or peroxides at elevated temperatures, forming highly polar N-oxides.

  • Base-Catalyzed Nitrile Hydrolysis: Nitriles are electrophilic at the carbon atom. The intrinsic basicity of the molecule's tertiary amines can act as a local general base, activating trace water molecules to attack the nitrile carbon, rapidly hydrating it to a propionamide or propanoic acid.

Part 2: Troubleshooting FAQs

Q1: I am losing product yield during vacuum distillation, and my cold trap smells strongly of acrid chemicals. What is happening? A1: You are observing a Retro-Michael Addition . At temperatures exceeding 80 °C, the molecule fragments into acrylonitrile (the acrid volatile in your trap) and the secondary amine precursor[3]. Troubleshooting: Never exceed a pot temperature of 60 °C. If your solvent has a high boiling point, you must use high-vacuum distillation (e.g., <0.1 mbar) to lower the boiling point, rather than increasing the heat.

Q2: During forced-air oven drying, my product turns yellow and HPLC shows a new, highly polar peak with a +16 Da mass shift. How do I fix this? A2: This is classic N-Oxidation . The tertiary amines are reacting with atmospheric oxygen. Troubleshooting: Transition immediately from forced-air drying to a vacuum oven purged with an inert gas (Nitrogen or Argon). Validate the atmospheric exclusion by ensuring the vacuum drops below 10 mbar before backfilling with the inert gas.

Q3: We are seeing conversion to an amide byproduct during solvent stripping after an aqueous workup. Why? A3: The nitrile group is undergoing Hydrolysis . The basic tertiary amines in the molecule activate trace water left over from your workup, converting the nitrile to an amide (+18 Da). Troubleshooting: Perform a thorough solvent exchange into an anhydrous solvent and chemically dry the solution before applying any heat.

Part 3: Thermal Degradation Metrics & Thresholds

To facilitate rapid risk assessment, the following table summarizes the quantitative thresholds for each degradation pathway.

Degradation PathwayChemical TriggerTemperature ThresholdAnalytical SignaturePrevention Strategy
Retro-Michael Addition Thermal energy (Entropic)> 80 °CLoss of mass; Acrylonitrile detection (GC-MS)High-vacuum processing; Thin-Film Evaporation
N-Oxidation Oxygen + Heat> 50 °C (in air)+16 Da mass shift; High polarity peak (HPLC)Strict inert atmosphere (N2/Ar)
Nitrile Hydrolysis Moisture + Heat + Base> 40 °C (in water)+18 Da (Amide) or +19 Da (Acid) mass shiftAnhydrous solvent exchange; KF Titration

Part 4: Validated Experimental Protocols (SOPs)

Do not rely on standard rotary evaporation for this molecule if high-boiling solvents are present. Use the following self-validating protocols to ensure structural integrity.

SOP 1: Low-Temperature Thin-Film Evaporation (TFE)

Causality: TFE reduces the residence time of the molecule at the heat transfer surface to mere seconds. Combined with high vacuum, it lowers the solvent's boiling point, ensuring the bulk product never reaches the 80 °C activation energy threshold for retro-Michael elimination[3][4].

  • System Priming: Purge the TFE system with ultra-high purity (UHP) Argon. Reason: Displaces oxygen to prevent N-oxide formation.

  • Vacuum Optimization: Draw a vacuum of < 0.1 mbar. Reason: Ensures solvent vaporization occurs well below 60 °C.

  • Feed Rate Calibration: Set the feed rate to 5-10 mL/min.

    • Self-Validation Checkpoint: Monitor the evaporator body temperature; it must not exceed 65 °C. If it does, increase the vacuum—do not decrease the feed rate, as that increases thermal residence time.

  • Collection & Quench: Collect the concentrated product in a jacketed receiving flask cooled to 5 °C. Reason: Rapid thermal quenching halts any residual kinetic degradation.

  • Post-Process Validation: Run a GC-MS on the cold-trap distillate. The absence of an acrylonitrile peak (m/z 53) validates that the retro-Michael threshold was successfully avoided.

SOP 2: Anhydrous Solvent Exchange & Concentration

Causality: Removing water prior to thermal concentration eliminates the base-catalyzed hydrolysis pathway entirely.

  • Phase Separation: Extract the product into a non-polar, aprotic solvent (e.g., Dichloromethane or Toluene).

  • Chemical Drying: Stir the organic phase with anhydrous Magnesium Sulfate ( MgSO4​ ) for 30 minutes. Reason: Physically binds water into a hydrate crystal lattice, removing it from the reaction sphere.

  • Filtration: Filter through a medium-porosity glass frit under a nitrogen blanket.

  • Moisture Validation:

    • Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration on the filtrate. Proceed to step 5 only if moisture is < 0.05% w/w.

  • Concentration: Concentrate using a rotary evaporator with a water bath temperature strictly capped at 40 °C.

Part 5: Pathway Visualization

Below is the logical workflow mapping the thermal degradation pathways of the molecule.

ThermalDegradation Parent 3-[Methyl-(1-methyl-piperidin-4-YL) -amino]-propionitrile Retro Retro-Michael Elimination Parent->Retro Heat (>80°C) Oxid N-Oxidation (Tertiary Amines) Parent->Oxid Heat + O2 Hydro Nitrile Hydrolysis Parent->Hydro Heat + H2O Prod1 Acrylonitrile + Secondary Amine Retro->Prod1 Prod2 N-Oxide Derivatives Oxid->Prod2 Prod3 Propionamide / Propanoic Acid Hydro->Prod3

Thermal degradation pathways of beta-aminopropionitriles during processing.

References

  • Source: acs.
  • Title: Poly(propylenimine)
  • Source: pharm.or.
  • Source: google.

Sources

Optimization

Technical Support Center: Mitigating Side Reactions in the Scale-Up of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile Synthesis

Introduction Welcome to the technical support guide for the synthesis of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile. This molecule is a key intermediate in various pharmaceutical development programs.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile. This molecule is a key intermediate in various pharmaceutical development programs. Its synthesis, primarily achieved through the cyanoethylation of N,1-dimethylpiperidin-4-amine with acrylonitrile, is a classic example of a Michael addition.[1][2] While straightforward at the laboratory scale, scaling up this reaction introduces significant challenges, primarily related to controlling exothermic events and minimizing the formation of process-related impurities.[3][4]

This guide provides drug development professionals, researchers, and scientists with in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to ensure a robust, safe, and scalable manufacturing process.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

The primary synthetic route involves the reaction of N,1-dimethylpiperidin-4-amine with acrylonitrile. Several side reactions can occur, leading to yield loss and complex purification challenges.

Side Reaction 1: Polyacrylonitrile Formation

Identification: A sudden increase in reaction mixture viscosity, cloudiness, or the formation of a solid precipitate are strong indicators of polymerization.[5] This is often accompanied by a rapid, uncontrolled temperature increase (an exotherm).

Mechanism: Acrylonitrile can undergo violent anionic polymerization, especially in the presence of basic catalysts or initiators like peroxides.[6] This chain-reaction process is highly exothermic and can be difficult to control on a large scale.[2][5]

Root Cause Analysis & Mitigation Strategies:

Root Cause Mitigation & Control Strategy Scientific Rationale
High Local Concentration of Acrylonitrile Implement a slow, controlled addition of acrylonitrile to the solution of the amine.[1][7] Consider subsurface addition to improve dispersion.Slow addition prevents localized "hot spots" where the concentration of the monomer is high enough to initiate polymerization. It also allows the heat of reaction to be managed more effectively by the reactor's cooling system.[7]
Presence of Initiators (e.g., Peroxides) Ensure all solvents (e.g., THF, ether) are fresh and tested for peroxides. If necessary, purify solvents by passing them through a column of basic alumina.[5]Peroxides can act as radical initiators for acrylonitrile polymerization. Alumina chromatography is an effective method for removing common phenolic inhibitors and any peroxide impurities.[5]
Inadequate Temperature Control Maintain a strict reaction temperature, typically between 30-50°C.[8] Ensure the reactor has sufficient cooling capacity for the intended batch size.The cyanoethylation reaction is exothermic.[1][2] Poor heat removal can lead to a runaway reaction where the temperature increases, accelerating both the desired reaction and the undesired polymerization.
Removal of Stabilizer from Acrylonitrile Use acrylonitrile with the inhibitor (like MEHQ) left in for this specific amine addition, as the reaction is often self-catalyzed or requires mild conditions. Avoid pre-treating acrylonitrile to remove the inhibitor unless absolutely necessary.Commercial acrylonitrile contains inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent polymerization during storage.[5][9] These require oxygen to be effective.[5] While sometimes removed for specific applications, their presence can be beneficial in controlling runaway polymerization in this synthesis.
Side Reaction 2: Bis-cyanoethylation of Primary Amine Impurities

Identification: Detection of an impurity with a mass corresponding to the addition of two acrylonitrile units to a primary amine. This is typically identified by LC-MS or GC-MS analysis of the crude reaction mixture.

Mechanism: If the starting material, N,1-dimethylpiperidin-4-amine, contains a primary amine impurity (e.g., 1-methylpiperidin-4-amine), this impurity can react with two equivalents of acrylonitrile to form a bis-adduct. Primary amines are often more reactive than secondary amines in this context.

Root Cause Analysis & Mitigation Strategies:

Root Cause Mitigation & Control Strategy Scientific Rationale
Primary Amine Impurity in Starting Material Implement a strict quality control (QC) specification for the starting amine. Use GC or HPLC to quantify primary amine impurities before use.The most effective way to prevent this side reaction is to ensure the purity of the starting materials. A limit of <0.5% for primary amine impurities is a reasonable starting point.
Reaction Stoichiometry Use a slight excess of the secondary amine relative to acrylonitrile (e.g., 1.05 to 1.1 equivalents).While this may not completely prevent the reaction of highly reactive primary amines, it ensures that the acrylonitrile is consumed primarily by the desired secondary amine.
Side Reaction 3: Hydrolysis of the Nitrile Group

Identification: Presence of the corresponding amide or carboxylic acid impurity in the final product, detectable by HPLC and confirmed by MS.

Mechanism: The propionitrile group can undergo hydrolysis under either acidic or basic conditions, typically during aqueous work-up or prolonged heating, to first form an intermediate amide and then the corresponding carboxylic acid.[10][11][12][13]

Root Cause Analysis & Mitigation Strategies:

Root Cause Mitigation & Control Strategy Scientific Rationale
Prolonged Exposure to Acidic/Basic Aqueous Conditions Minimize the duration of any aqueous work-up steps. Use buffered solutions (e.g., phosphate buffer around pH 7) if pH control is critical during extraction.The rate of nitrile hydrolysis is dependent on pH and temperature.[10] Neutral conditions and shorter exposure times significantly reduce the extent of this side reaction.
High Temperatures During Downstream Processing Avoid excessive temperatures during solvent distillation or product isolation. Use vacuum distillation at the lowest feasible temperature.Hydrolysis rates increase with temperature.[11] Minimizing thermal stress on the molecule throughout the process is crucial for preserving its integrity.

Process Optimization & Scale-Up Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis during scale-up.

G cluster_0 Phase 1: Pre-Reaction Checks cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Troubleshooting cluster_3 Phase 4: Corrective Actions QC QC Starting Materials (Amine Purity, Solvent Peroxides) Inhibitor Acrylonitrile Inhibitor Check (Confirm MEHQ presence) QC->Inhibitor Reactor Reactor Prep & Safety Review (Cooling capacity, emergency quench) Inhibitor->Reactor Charge Charge Amine & Solvent Addition Slow, Subsurface Addition of Acrylonitrile Charge->Addition Temp Maintain Temp < 50°C Addition->Temp IPC In-Process Control (IPC) (HPLC for completion) Temp->IPC Viscosity Viscosity Increase? IPC->Viscosity Impurity Impurity Profile Out of Spec? IPC->Impurity Viscosity->Impurity No Cool Emergency Cool / Quench Viscosity->Cool Yes Investigate_Imp Identify Impurities (LC-MS) (Check starting materials, work-up) Impurity->Investigate_Imp Yes Workup Proceed to Work-up & Isolation Impurity->Workup No Investigate_Poly Investigate Polymerization (Check reagents, temp logs) Cool->Investigate_Poly

Caption: Troubleshooting workflow for scaling up the cyanoethylation reaction.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst required for this reaction? A1: Generally, the cyanoethylation of secondary aliphatic amines like N,1-dimethylpiperidin-4-amine is facile and does not require a strong base catalyst.[14] The amine itself is basic enough to facilitate the reaction. In some cases, mild acid catalysis (e.g., acetic acid) can be used, particularly with less reactive amines, but is likely unnecessary here.[14]

Q2: What is the ideal solvent for this reaction on a large scale? A2: While a variety of solvents can be used, ethanol or isopropanol are often good choices for scale-up. They are relatively inexpensive, have good solvating properties for both the amine and the product, and have boiling points that facilitate easy removal. Water can also be used and has been shown in some systems to improve selectivity.[15] The choice should be guided by solubility, safety, and ease of downstream processing.

Q3: How can I monitor the reaction to determine its endpoint? A3: In-process control (IPC) using High-Performance Liquid Chromatography (HPLC) is the most reliable method. A small sample of the reaction mixture can be taken, quenched (e.g., by diluting in mobile phase), and analyzed to measure the disappearance of the starting amine. This prevents running the reaction for too long, which can increase the risk of side products.

Q4: What are the critical safety considerations for this scale-up? A4: The primary safety concerns are the high toxicity of acrylonitrile and the potential for a runaway exothermic polymerization.[6] All operations must be conducted in a well-ventilated area or a closed system. Personnel must use appropriate personal protective equipment (PPE). The reactor must have a reliable cooling system and an emergency quenching plan (e.g., addition of a polymerization inhibitor like hydroquinone and a diluting solvent).

Q5: My reaction is very slow. Should I increase the temperature? A5: While increasing the temperature will increase the reaction rate, it will also significantly increase the risk of polymerization.[2] Before increasing the temperature above the recommended 50°C, ensure that your starting materials are pure and that there are no issues with mixing. A modest increase in temperature (e.g., to 60°C) should only be attempted with excellent temperature control and monitoring. It has been noted that some similar reactions can take 17-25 hours to reach completion in batch processes.[1][7]

Experimental Protocols

Protocol 1: In-Process Control (IPC) by HPLC
  • Sample Preparation: Withdraw ~0.1 mL of the reaction mixture. Immediately dilute into 10.0 mL of a 50:50 acetonitrile:water solution in a volumetric flask. This quenches the reaction and prepares the sample for analysis.

  • HPLC Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Monitor the peak area of the starting amine (N,1-dimethylpiperidin-4-amine). The reaction is considered complete when the starting amine is <1% of its initial peak area.

References

  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(52), 7431-7433.
  • Glen Research. (n.d.). The Glen Report 28.26: Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]

  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Propionitrile in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 61(3), 560-563.
  • Vrindawan Coaching Center. (2023, April 18). Preparation: from Nitriles. Retrieved from [Link]

  • Hülsmann, J., et al. (2006). Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors. Organic Process Research & Development, 10(6), 1148-1153.
  • Komi, L. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers University of Technology.
  • Löwe, H., et al. (2006). Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors. Organic Process Research & Development, 10(6), 1148-1153.
  • Richards, J. C. (1951). U.S. Patent No. 2,546,238. Washington, DC: U.S.
  • de Souza, R. O. M. A., et al. (2009). reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst.
  • Zhang, X., et al. (2018). Thermodynamics of the hydrolysis reactions of nitriles.
  • Platt, P. (2025, June 23). Nitriles & Hydroxynitriles. Save My Exams.
  • All Chemistry. (2018, June 24). Nitriles: base hydrolysis [Video]. YouTube.
  • Bruson, H. A. (1949).
  • Rajasekaran, A., et al. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 23(1), 1-6.
  • Johnson, D. R., & Schaap, L. A. (2008). U.S.
  • Escalona, A. M. (2014). Challenges of scaling up chemical processes (based on real life experiences).
  • Smith, A. M. R., & Leppard, S. (2012). The scale up of chemical reactions. Request PDF.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile Spectra

Welcome to the technical support center for resolving NMR peak overlap, with a specific focus on the analysis of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving NMR peak overlap, with a specific focus on the analysis of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral resolution in their NMR experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and obtain high-quality, interpretable data.

The structure of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile, with its combination of a piperidine ring, a tertiary amine, and a propionitrile group, often leads to crowded and overlapping signals in standard 1D ¹H NMR spectra. This guide will equip you with the knowledge and practical steps to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak overlap in the ¹H NMR spectrum of my compound?

A1: Peak overlap in the ¹H NMR spectrum of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile is common due to several structural features:

  • Piperidine Ring Protons: The axial and equatorial protons on the piperidine ring often have similar chemical environments, leading to complex and overlapping multiplets, especially in the 1.5-3.0 ppm region.

  • Multiple Methyl Groups: The two N-methyl groups, while chemically distinct, may have very close chemical shifts, potentially leading to overlapping singlets or broadened signals.

  • Aliphatic Chain Protons: The protons of the propionitrile moiety are in the aliphatic region and can overlap with the piperidine ring protons.

For larger molecules, 1D-NMR spectra can become overcrowded, making interpretation difficult.[1] Spreading signals into a second dimension with 2D NMR techniques is a common and powerful solution to this problem.[1][2]

Q2: What are the first steps I should take to troubleshoot peak overlap?

A2: Before resorting to more advanced techniques, consider these initial troubleshooting steps:

  • Optimize Spectrometer Conditions: Ensure the spectrometer is well-shimmed to achieve the best possible resolution and line shape. Poor shimming can artificially broaden peaks, exacerbating overlap.[3]

  • Sample Preparation: Ensure your sample is free of paramagnetic impurities, which can cause significant line broadening.[4] Use high-purity deuterated solvents to minimize impurity peaks that could obscure your signals of interest.[3]

  • Re-process the Data: Carefully re-process your FID with different window functions (e.g., Lorentzian-to-Gaussian or sine-bell) to enhance resolution. Meticulous phasing and baseline correction are also critical for resolving closely spaced peaks.[3]

Q3: Can changing the NMR solvent help resolve overlapping peaks?

A3: Absolutely. Changing the solvent is a simple yet effective method to induce changes in chemical shifts and potentially resolve overlapping signals.[5][6][7] The interactions between the solvent and your analyte can alter the electronic environment of the protons, leading to differential shifts.[7][8]

  • Aromatic Solvents: Solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in chemical shifts due to their magnetic anisotropy (ring current effects).[4][5] These solvents can solvate areas of low electron density, leading to shifts of up to 1 ppm.[4]

  • Protic vs. Aprotic Solvents: Switching between protic solvents (like methanol-d₄ or D₂O) and aprotic solvents (like acetonitrile-d₃ or DMSO-d₆) can also be beneficial, especially for protons near the amine groups.

Solvent Typical Effect Considerations
CDCl₃ Standard, non-polar.Good starting point, but may not provide sufficient dispersion.
Benzene-d₆ Aromatic-induced shifts (ASIS), often upfield.Can significantly alter the spectrum and resolve overlap.
Methanol-d₄ Polar, protic.Can exchange with labile N-H protons if present.[5]
DMSO-d₆ Highly polar, aprotic.Can form hydrogen bonds and alter chemical shifts.[5]
Q4: How can adjusting the sample's pH help in resolving peak overlap?

A4: For a molecule containing basic amine groups like 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile, pH can be a powerful tool for resolving peak overlap.[9] Protonation or deprotonation of the nitrogen atoms will significantly alter the electronic environment of nearby protons, leading to substantial changes in their chemical shifts.[10][11]

By systematically titrating the sample with a dilute acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) and acquiring a series of ¹H NMR spectra, you can track the movement of peaks and potentially resolve overlapping signals at a specific pH.[9][12] This technique is particularly useful for assigning protons on and near the piperidine ring and the tertiary amine.

Troubleshooting Guides

Guide 1: Utilizing 2D NMR Spectroscopy for Structural Elucidation

When 1D NMR spectra are insufficient due to peak overlap, 2D NMR experiments are the next logical step.[1][13][14] These techniques spread the NMR signals into a second dimension, providing much greater resolution and revealing connectivity between nuclei.[2]

Recommended 2D NMR Experiments:
Experiment Information Provided Application for the Target Molecule
COSY (Correlation Spectroscopy) Shows correlations between J-coupled protons (typically through 2-3 bonds).[13]Ideal for tracing the proton-proton connectivities within the piperidine ring and the propionitrile chain.
TOCSY (Total Correlation Spectroscopy) Extends COSY to show correlations between all protons within a spin system.[13]Useful for identifying all protons belonging to the piperidine ring as a single spin system.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached carbons.[13]Essential for unambiguously assigning the protons of the piperidine ring and propionitrile chain to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[13]Crucial for connecting the different fragments of the molecule, for example, linking the N-methyl groups to their adjacent carbons.
Experimental Workflow for 2D NMR Analysis:

G A 1. Acquire High-Resolution 1D ¹H Spectrum B 2. Acquire 2D COSY Spectrum A->B Identify spin systems C 3. Acquire 2D HSQC Spectrum B->C Assign protons to carbons D 4. Acquire 2D HMBC Spectrum C->D Establish long-range connectivities E 5. Integrate and Analyze Data D->E F 6. Complete Structure Elucidation E->F

Caption: Workflow for 2D NMR-based structure elucidation.

Guide 2: Employing Chemical Shift Reagents

For particularly stubborn cases of peak overlap, the use of chemical shift reagents (CSRs), also known as lanthanide shift reagents (LSRs), can be highly effective.[4][15][16] These are paramagnetic complexes that can coordinate with lone pairs of electrons on heteroatoms (like the nitrogens in your molecule), inducing large changes in the chemical shifts of nearby protons.[4][15]

The magnitude of the induced shift is dependent on the distance of the proton from the coordination site, which can help to both resolve overlapping signals and provide structural information.[15][17]

Commonly Used Lanthanide Shift Reagents:
Reagent Induced Shift Direction Broadening Effect
Eu(fod)₃, Eu(dpm)₃ Downfield (to higher ppm)Moderate
Pr(fod)₃, Pr(dpm)₃ Upfield (to lower ppm)Larger than Eu(III)
Yb(fod)₃ DownfieldLarger than Eu(III)

Eu(III) complexes are often preferred as they typically cause the least amount of peak broadening.[15]

Step-by-Step Protocol for Using a Chemical Shift Reagent:
  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your sample in a dry, aprotic solvent like CDCl₃.

  • Prepare CSR Solution: Prepare a stock solution of the chosen lanthanide shift reagent in the same deuterated solvent.

  • Titration: Add small, incremental amounts of the CSR solution to your NMR tube, acquiring a ¹H spectrum after each addition.

  • Monitor Shifts: Observe the changes in the chemical shifts of your protons. Protons closer to the nitrogen atoms will experience larger shifts.

  • Optimal Concentration: Continue adding the CSR until sufficient peak separation is achieved without excessive broadening.

Caption: Mechanism of action for lanthanide shift reagents.

Guide 3: Advanced NMR Techniques and Computational Approaches

For highly complex spectra, more advanced methods may be necessary.

  • Pure Shift NMR: These experiments simplify spectra by collapsing multiplets into singlets, which can dramatically reduce overlap.[2][18][19]

  • Higher-Field NMR: If accessible, using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will increase the chemical shift dispersion and improve resolution.

  • Computational Deconvolution: Several computational methods exist to deconvolute overlapping NMR signals.[20][21][22][23][24] These approaches often use algorithms to fit the experimental spectrum to a model composed of individual signals, thereby extracting the parameters of the underlying peaks.

References

  • 13C NMR spectroscopy. (n.d.). Retrieved from [Link]

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Advances in NMR spectroscopy of small molecules in solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026). National Institutes of Health. Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (2007). Taylor & Francis Online. Retrieved from [Link]

  • Deconvolution of Chemical Mixtures with High Complexity by NMR Consensus Trace Clustering. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. (n.d.). OpenReview. Retrieved from [Link]

  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020). MDPI. Retrieved from [Link]

  • Deconvolution and Analysis of 1H NMR Spectra of Crude Reaction Mixtures. (n.d.). ChemRxiv. Retrieved from [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). University of Basrah. Retrieved from [Link]

  • Application of multiplet structure deconvolution to extract scalar coupling constants from 1D NMR spectra. (n.d.). Copernicus Publications. Retrieved from [Link]

  • Spin−Orbit-Induced Anomalous pH-Dependence in 1H NMR Spectra of CoIII Amine Complexes: A Diagnostic Tool for Structure Elucidation. (2004). Journal of the American Chemical Society. Retrieved from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. (n.d.). J-STAGE. Retrieved from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. Retrieved from [Link]

  • Bayesian Deconvolution and Quantification of Metabolites from J-Resolved NMR Spectroscopy. (2021). Project Euclid. Retrieved from [Link]

  • NMR Shift reagents. (n.d.). SlideShare. Retrieved from [Link]

  • Advances in NMR spectroscopy of small molecules in solution. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • A pH-enhanced resolution in benchtop NMR spectroscopy. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • New Advances in Fast Methods of 2D NMR Experiments. (2019). IntechOpen. Retrieved from [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronucl. (n.d.). Protein Data Bank. Retrieved from [Link]

  • Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. (2025). National Institutes of Health. Retrieved from [Link]

  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? (2013). ResearchGate. Retrieved from [Link]

  • pH dependence of the 31 P NMR chemical shifts of P i and selected... (n.d.). ResearchGate. Retrieved from [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Prediction of peak overlap in NMR spectra. (2013). PubMed. Retrieved from [Link]

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Optimization

optimizing extraction efficiency of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile from biological matrices

Welcome to the technical support guide for the efficient extraction of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile from biological matrices. This document is designed for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the efficient extraction of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile from biological matrices. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Our approach is rooted in the fundamental physicochemical properties of the analyte to empower you to make informed decisions and overcome common challenges in bioanalysis.

Section 1: Analyte Physicochemical Profile

Structure: The molecule contains two key basic nitrogen atoms within the piperidine ring and the tertiary amine group. These sites are readily protonated.

Predicted Physicochemical Properties: A critical first step in any extraction protocol development is to understand the analyte's pKa and LogP.[1][2] These parameters dictate how the compound will partition between aqueous and organic phases under different pH conditions.

PropertyPredicted ValueImplication for Extraction
pKa (most basic nitrogen) ~9.0 - 10.5The compound is a moderately strong base. To keep it in its neutral, non-ionized form for efficient extraction into an organic solvent, the pH of the aqueous sample must be adjusted to be at least 2 units above the pKa (e.g., pH > 11.5).[1][3]
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5This value suggests moderate hydrophobicity when the molecule is in its neutral form. It will readily partition into common water-immiscible organic solvents like methyl tert-butyl ether (MTBE) or ethyl acetate, but may have limited solubility in very non-polar solvents like hexane.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during method development.

Q1: Which extraction technique should I start with: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A1: The choice depends on your specific analytical requirements for cleanliness, sensitivity, and throughput.

  • Start with Protein Precipitation (PPT) for rapid, high-throughput screening where sample cleanliness is less critical.[4] It's the simplest and fastest method but often results in "dirtier" extracts with significant matrix effects.[5][6]

  • Use Liquid-Liquid Extraction (LLE) when you need a cleaner sample than PPT and have moderate throughput needs. LLE offers better selectivity by leveraging pH adjustment and solvent polarity.[4][7]

  • Choose Solid-Phase Extraction (SPE) when the highest level of cleanliness and sensitivity is required.[4][8][9] SPE, particularly mixed-mode cation exchange, is excellent for selectively isolating basic compounds like yours from complex matrices and minimizing ion suppression in LC-MS/MS analysis.[10]

Q2: Why is my recovery of the analyte consistently low?

A2: Low recovery is most often tied to incorrect pH control or suboptimal solvent choice.

  • pH is Critical: Your compound is a base. If the pH of your sample is neutral or acidic, the analyte will be protonated (charged) and will prefer to stay in the aqueous phase, leading to poor extraction into an organic solvent. You must ensure the sample pH is basic (pH > 11.5) before extraction. [1][3]

  • Solvent Mismatch (LLE): The polarity of your extraction solvent must be matched to the analyte. For this compound, a solvent of intermediate polarity like MTBE, ethyl acetate, or a mixture of dichloromethane and isopropanol is a good starting point.

  • Incomplete Elution (SPE): If using SPE, the elution solvent may not be strong enough to release the analyte from the sorbent. For a cation exchange SPE, this means the elution solvent must contain a counter-ion (like ammonia) to displace the analyte.

Q3: I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I reduce these matrix effects?

A3: Ion suppression is a common challenge in bioanalysis, primarily caused by co-eluting endogenous matrix components like phospholipids.[10]

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to improve the selectivity of your extraction.[10] Switching from PPT to a well-optimized LLE or SPE method is the best first step.[4]

  • Use a More Selective Technique: Mixed-mode or polymeric SPE sorbents are highly effective at removing phospholipids.[10] Techniques like HybridSPE-Phospholipid can also be employed for targeted phospholipid depletion.

  • Chromatographic Separation: If extraction improvements are insufficient, modify your LC method to chromatographically separate your analyte from the region where phospholipids typically elute.[5]

Section 3: Troubleshooting Guides by Technique

Protein Precipitation (PPT)

PPT is a fast but non-selective sample preparation technique. The primary goal is to crash out proteins by adding a miscible organic solvent or acid.[11]

Common Issues & Solutions:

IssueProbable Cause(s)Recommended Solution(s)
Low Analyte Recovery - Analyte adsorbing to precipitated protein. - Analyte instability at extreme pH (if using acid).- Use acetonitrile as the precipitating solvent, as it often provides cleaner supernatants than methanol.[12] - Ensure a sufficient ratio of solvent to sample (at least 3:1 v/v) is used for complete precipitation.[13] - Test for analyte stability at the pH of your precipitating agent.
Clogged LC Column / High Backpressure - Incomplete protein removal. - Fine, suspended protein particles passing through supernatant.- Increase centrifugation speed and/or time to ensure a compact pellet. - Consider using a filter plate (e.g., 0.2 µm) to remove fine particulates after centrifugation. - Ensure the order of addition is correct; adding the crashing solvent to the sample often results in better precipitation.[13]
Poor Peak Shape / Reproducibility - High percentage of organic solvent in the final extract causing injection solvent mismatch with the mobile phase.- Evaporate the supernatant to dryness under nitrogen and reconstitute in a solution that matches your initial mobile phase composition.[12]
Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte between two immiscible liquid phases.[7] Optimization is key to achieving high recovery and selectivity.[1][14]

Workflow & Troubleshooting:

  • pH Adjustment (CRITICAL): Add a base (e.g., 1M NaOH) to your aqueous sample (plasma, urine) to raise the pH to >11.5. This neutralizes your basic analyte, making it more hydrophobic.

  • Solvent Addition: Add a water-immiscible organic solvent.

  • Extraction: Vortex/mix thoroughly to facilitate the transfer of the analyte into the organic phase.

  • Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Collect the organic layer containing your analyte.

Common Issues & Solutions:

IssueProbable Cause(s)Recommended Solution(s)
Low Recovery - Incorrect sample pH (too low). - Extraction solvent is too non-polar (e.g., hexane). - Insufficient mixing time/vigor.- Verify sample pH is >11.5 after adding the base. - Use a more polar solvent like MTBE, ethyl acetate, or dichloromethane. See the comparison table below. - Vortex for at least 1-2 minutes. - Increase the solvent-to-sample ratio (e.g., from 5:1 to 7:1).[1][15]
Emulsion Formation - High concentration of lipids/surfactants in the matrix. - Overly vigorous mixing (homogenization).- Add a small amount of saturated salt solution (e.g., NaCl) to "salt out" the analyte and break the emulsion.[1][15] - Centrifuge at a higher speed or for a longer duration. - Try a gentler mixing method, like gentle inversion instead of high-speed vortexing.
Poor Selectivity (Dirty Extract) - The chosen solvent is too polar and is co-extracting interferences.- Try a less polar solvent. For example, if you are using ethyl acetate, try MTBE. - Consider a "back-extraction" step: After the initial extraction, extract the organic phase with a fresh acidic aqueous solution (e.g., pH 2). Your basic analyte will become charged and move into the new aqueous phase, leaving neutral interferences behind in the organic layer. You can then basify this clean aqueous phase and perform a final extraction.[15]

LLE Solvent Selection Guide:

SolventPolarityProsCons
Hexane Very LowHigh selectivity for non-polar compounds.Likely too non-polar for your analyte, resulting in low recovery.
Methyl tert-butyl ether (MTBE) Low-MediumGood balance of recovery and cleanliness; forms clean phase separation.Volatile.
Dichloromethane (DCM) MediumGood solvating power for a range of compounds.Can form emulsions; denser than water.
Ethyl Acetate Medium-HighHigh recovery for many compounds.Can co-extract more polar interferences; partially miscible with water.
Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is ideal for demanding applications.[8] For a basic compound like 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile, a mixed-mode strong cation exchange (SCX) sorbent is highly recommended.[10]

Recommended Protocol: Mixed-Mode Strong Cation Exchange (SCX) SPE

This protocol utilizes a dual retention mechanism: reversed-phase and ion exchange, providing superior selectivity.

Step-by-Step Methodology:

  • Condition: Wash the sorbent bed with 1 mL of Methanol. This solvates the polymer and the C18 chains.[16]

  • Equilibrate: Wash the sorbent bed with 1 mL of Water or a weak buffer (e.g., 25mM Ammonium Acetate, pH 6). This prepares the sorbent for the aqueous sample.[16]

  • Load: Pre-treat the sample by diluting it 1:1 with a weak acid (e.g., 2% formic acid). This ensures the analyte is fully protonated (positively charged) so it will bind strongly to the negatively charged SCX sorbent. Load the pre-treated sample slowly onto the cartridge.

  • Wash 1 (Interference Elution): Wash with 1 mL of an acidic aqueous solution (e.g., 0.1M Acetic Acid). This removes neutral and acidic interferences while the positively charged analyte remains bound.

  • Wash 2 (Interference Elution): Wash with 1 mL of Methanol. This removes non-polar interferences retained by the reversed-phase mechanism.

  • Elute: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The ammonia (NH3) neutralizes the analyte, breaking the ionic bond with the sorbent, and the methanol elutes it. Prepare this elution solvent fresh daily.[17]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Common Issues & Solutions:

IssueProbable Cause(s)Recommended Solution(s)
Analyte Breakthrough (Loss during Loading) - Sample pH is too high (analyte is not charged). - Sample loaded too quickly. - Sorbent capacity exceeded.- Ensure the sample is acidified before loading to guarantee the analyte is protonated. - Load the sample at a slow, steady flow rate (~1 mL/min).[16] - If analyte concentration is very high, use a larger bed mass cartridge.
Low Recovery (Incomplete Elution) - Elution solvent is not basic enough to neutralize the analyte. - Insufficient volume of elution solvent.- Increase the concentration of ammonium hydroxide in the elution solvent (e.g., from 2% to 5%). - Elute with two separate, smaller aliquots (e.g., 2 x 0.5 mL) instead of one large one to improve efficiency.[9]
Poor Reproducibility - Sorbent bed drying out during conditioning/equilibration (for silica-based sorbents). - Inconsistent flow rates.- Do not let silica-based sorbents go dry between the condition, equilibrate, and load steps. Polymeric sorbents are generally not affected by drying.[16] - Use a vacuum manifold with a flow control system for consistent processing.

Section 4: Visual Diagrams

Diagram 1: Extraction Method Selection Workflow

This diagram provides a decision-making framework for choosing the most appropriate extraction technique.

Extraction_Decision_Tree A Start: Define Analytical Needs B High Throughput Screening (e.g., Discovery)? A->B C Need for High Sensitivity / Low LOQ (e.g., Regulated Bioanalysis)? A->C D Protein Precipitation (PPT) B->D Yes E Liquid-Liquid Extraction (LLE) B->E No C->E No F Solid-Phase Extraction (SPE) C->F Yes G Is PPT extract clean enough? D->G H Is LLE extract clean enough? E->H node_end3 node_end3 F->node_end3 Proceed to Analysis G->E No node_end1 node_end1 G->node_end1 Yes, Proceed to Analysis H->F No node_end2 node_end2 H->node_end2 Yes, Proceed to Analysis SPE_Workflow cluster_analyte Analyte State (A+) cluster_interference Interference State Analyte_Initial Analyte (A) step3 step3 Analyte_Initial->step3:f1 Analyte_Loaded Analyte (A+) Analyte_Washed Analyte (A+) Retained Analyte_Eluted Analyte (A) Eluted collect Collect for Analysis Analyte_Eluted->collect Interference_Neutral Neutral/Acidic Interferences Interference_Neutral->step3:f1 Interference_NP Non-Polar Interferences Interference_NP->step3:f1 step1 Step 1: Condition Methanol step2 Step 2: Equilibrate Water / Weak Buffer step1->step2 step2->step3 step3:f0->Analyte_Loaded Analyte Binds step4 Step 4: Wash 1 Acidic Aqueous Solution step3->step4 step4:f0->Analyte_Washed step4:f1->Interference_Neutral Washed to Waste step5 Step 5: Wash 2 Methanol step4->step5 step5:f1->Interference_NP Washed to Waste step6 Step 6: Elute 5% NH4OH in Methanol step5->step6 step6:f1->Analyte_Eluted Analyte Released step6->collect

Caption: Workflow for selective extraction using mixed-mode SPE.

References

  • Ye, Z., Tsao, H., Gao, H., & Brummel, C. L. (2011). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Bioanalysis, 3(14), 1587–1601. Available from: [Link]

  • Future Science. (2011). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Available from: [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available from: [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available from: [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Available from: [Link]

  • Semantic Scholar. (1994). Determination of basic drugs extracted from biological matrices by means of solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-phosphorus detection. Available from: [Link]

  • Chen, X. H., Franke, J. P., Wijsbeek, J., & de Zeeuw, R. A. (1994). Determination of basic drugs extracted from biological matrices by means of solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-phosphorus detection. Journal of analytical toxicology, 18(3), 150–153. Available from: [Link]

  • EnerTherm Engineering. (2026). Process Modelling For Optimizing Liquid-Liquid Extraction. Available from: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Available from: [Link]

  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. Available from: [Link]

  • MZ-Analysentechnik. (n.d.). Extraction Methods Guide for Mixed-Mode Drug-Clean™ SPE. Available from: [Link]

  • Rocchitta, G., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 1. Available from: [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available from: [Link]

  • Biotool. (2024). Protein Precipitation Technical Guide. Available from: [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Available from: [Link]

  • Waters Corporation. (n.d.). Beginner's Guide to Solid-Phase Extraction (SPE). Available from: [Link]

  • Christoph, R. J., et al. (1978). An Integrated Methodological Approach to the Computer-Assisted Gas Chromatographic Screening of Basic Drugs in Biological Fluids Using Nitrogen Selective Detection. Journal of Analytical Toxicology, 2(6), 231–236. Available from: [Link]

  • InTechOpen. (2012). Extraction of Drug from the Biological Matrix: A Review. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Crystallization of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting strategies for the crystallization of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitril...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies for the crystallization of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to create a practical resource for overcoming common and complex crystallization challenges. This guide is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My product has "oiled out" and will not solidify. What are the initial steps to induce crystallization?

Answer: "Oiling out," or liquid-liquid phase separation, is a common issue for molecules with flexible structures or low melting points. The compound separates from the solvent as a liquid phase rather than a solid crystalline phase. Here’s a systematic approach to address this:

  • Introduce a Nucleation Site (Seeding & Scratching):

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of solid material from a previous successful crystallization, add a "seed" crystal to the solution. This provides a template for further crystal growth.

  • Increase Supersaturation Carefully:

    • Slow Solvent Evaporation: Partially cover the flask to allow for slow evaporation of the solvent. This gradually increases the concentration of the compound, which can induce crystallization.

    • Anti-Solvent Addition: If your compound is an oil, it is likely highly soluble in the current solvent. Slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the oil, and allow the solution to stand. This brings the solution to a state of supersaturation that is conducive to crystallization.

  • Temperature Gradient:

    • Slow Cooling: If the compound was dissolved at an elevated temperature, allow it to cool to room temperature slowly. Rapid cooling often leads to the formation of oils or amorphous solids.[1][2][3][4] Insulating the flask can help slow the cooling process. Once at room temperature, further cooling in a refrigerator or ice bath may be beneficial.

Q2: I've tried basic crystallization techniques, but my compound remains an oil. What are more advanced methods to try?

Answer: If initial attempts fail, more advanced techniques that manipulate the thermodynamics and kinetics of crystallization are necessary.

  • Solvent System Screening: The choice of solvent is critical and can significantly influence crystal morphology.[5] A systematic solvent screen is recommended.

    • Rationale: The ideal solvent will dissolve the compound at elevated temperatures but have low solubility at lower temperatures. The polarity and hydrogen bonding capabilities of the solvent should be considered in relation to the functional groups of your molecule (tertiary amines, nitrile).[6]

    • Screening Protocol:

      • In small vials, test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol, methanol, water).

      • Observe solubility at room temperature and upon heating.

      • For solvents that dissolve the compound when hot, allow them to cool slowly to assess crystal formation.

      • Consider binary or even ternary solvent mixtures to fine-tune solubility.[7]

    Solvent Polarity Examples Potential for Crystallization
    Non-polarHeptane, CyclohexaneGood for anti-solvent addition with a more polar solvent.
    Moderately PolarToluene, Diethyl Ether, Ethyl AcetateMay provide the right balance of solubility for slow cooling crystallization.
    Polar AproticAcetone, Acetonitrile, Tetrahydrofuran (THF)Can be good solvents for initial dissolution before adding an anti-solvent.
    Polar ProticEthanol, Isopropanol, MethanolThe hydrogen bonding capability may either promote or hinder crystallization depending on the specific interactions with the target molecule.[6]
  • Crystallization from a Melt:

    • If the compound is thermally stable, gently heat a small amount of the oil in a clean vessel until it is fully molten. Then, allow it to cool very slowly. This method can sometimes produce a crystalline solid, which can then be used to seed a larger batch.

  • Microbatch Under Oil: This technique can be effective for difficult-to-crystallize compounds by slowing down solvent evaporation and promoting a more controlled approach to supersaturation.[8]

    • A small drop of the sample combined with the crystallization reagent is pipetted under a layer of paraffin oil.[8] The oil limits the rate of solvent evaporation, allowing for slow crystal growth.[8]

Q3: My crystallization yields are consistently low. How can I improve the recovery of my product?

Answer: Low yields can be attributed to several factors, including the compound's solubility in the mother liquor and incomplete precipitation.

  • Optimize the Solvent System: As with inducing crystallization, the solvent choice is paramount for yield. An ideal solvent will have high solubility for your compound at a higher temperature and very low solubility at a lower temperature.

  • Maximize Precipitation Time and Temperature:

    • Extended Cooling: Allow the crystallization mixture to stand at a low temperature (e.g., in a refrigerator or freezer) for an extended period (e.g., overnight) to ensure maximum precipitation.

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, carefully evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

  • pH Adjustment: Given that 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile has basic tertiary amine groups, its solubility is highly pH-dependent.

    • Rationale: The free base form is generally less soluble in organic solvents than its protonated salt form.

    • Procedure: If your compound is in its salt form, you can neutralize the solution with a base to precipitate the free base. Conversely, if you have the free base, you may be able to form a salt that has better crystallization properties.

Q4: The crystals I obtain are very fine needles or an amorphous powder. How can I grow larger, higher-quality crystals?

Answer: The formation of fine needles or powders is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down.

  • Slow Down the Cooling Rate: This is one of the most effective ways to encourage the growth of larger crystals.[1][2][3][4]

    • Instead of placing the hot solution directly on the benchtop, place it in an insulated container (e.g., a Dewar flask filled with warm water) to slow the rate of cooling.

  • Reduce the Degree of Supersaturation:

    • Use slightly more solvent than the minimum required to dissolve the compound at the elevated temperature. This will lower the supersaturation as the solution cools, favoring slower growth of fewer, larger crystals.

  • Vapor Diffusion: This technique allows for a very slow and controlled change in solvent composition, which is ideal for growing high-quality single crystals.

    • Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (anti-solvent). Over time, the anti-solvent will slowly diffuse into the "good" solvent, gradually inducing crystallization.

Q5: I suspect impurities are hindering the crystallization of my compound. How can I address this?

Answer: Impurities can significantly inhibit crystallization by disrupting the formation of a regular crystal lattice.[9]

  • Preliminary Purification:

    • Acid-Base Extraction: Due to the basic nature of the piperidine and tertiary amine groups, an acid-base extraction can be a highly effective purification step.[10] Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic compound will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or K2CO3) and the purified product extracted back into an organic solvent.[10]

    • Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is a standard method for purifying organic compounds.

  • Identify Potential Impurities from the Synthesis:

    • The synthesis of piperidine derivatives can involve various reagents and intermediates that may persist as impurities.[11] For example, common synthetic routes may leave unreacted starting materials or byproducts from side reactions. Understanding the synthetic pathway can help in choosing an appropriate purification strategy.

Experimental Workflow & Visualization

Systematic Approach to Troubleshooting Crystallization

The following workflow provides a structured approach to tackling crystallization problems.

Caption: A decision-making workflow for troubleshooting poor crystallization.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • CK-12 Found
  • Reddit. (2020, March 16).
  • Fragrance Crystalliz
  • Stein, S. Cooling Rate and Crystal Size. Northwestern University.
  • Hampton Research.
  • Chemistry LibreTexts. (2022, April 7). 3.4B: Cooling Slowly.
  • PubMed. (n.d.).
  • Pharmaceutical Technology. (2026, March 19). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Scribd. (n.d.).
  • PMC. (n.d.). Refining Vegetable Oils: Chemical and Physical Refining.
  • ResearchGate. (n.d.).
  • Guide for crystalliz
  • PubChem. 1-Piperidinepropanenitrile.
  • ResearchGate. (2025, August 14).
  • BOC Sciences. Piperidine Impurities.
  • Benchchem. (2025).
  • PMC. (2025, January 3).
  • Tianming Pharmaceutical. (2025, December 25).
  • ACS Publications. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis.
  • PubMed. (2025, January 3).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • PMC. (n.d.).
  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.).
  • BOC Sciences.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • The Good Scents Company. 1-piperidine propionitrile, 3088-41-3.
  • SynThink.
  • Sigma-Aldrich. 3-(4-Methyl-piperidin-1-yl)-propionitrile.
  • Guidechem. 3-(4-METHYL-PIPERAZIN-1-YL)-3-OXO-PROPIONITRILE 15029-34-2 wiki.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • PubMed. (n.d.). Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in vivo measurements of acetylcholinesterase activity.
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • NIST WebBook. Propanenitrile, 3-(methylamino)-.
  • Google Patents. (n.d.). JP3342922B2 - Production of aminopropionitrile.
  • PMC. (2023, July 11). N-N(+)
  • MDPI. (2024, January 26).
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applic
  • PubChem. 3-(Methylnitrosoamino)propanenitrile.
  • Oakwood Chemical. 3-(4-Methyl-piperazin-1-yl)-3-oxo-propionitrile.
  • PubMed. (2013, February 1).

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Reference Data & Comparative Studies

Validation

Benchmarking Receptor Binding Affinity of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile: A Comparative Guide

Introduction & Pharmacological Context In central nervous system (CNS) drug development, the modularity of chemical building blocks dictates the success of hit-to-lead optimization. 3-[Methyl-(1-methyl-piperidin-4-YL)-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

In central nervous system (CNS) drug development, the modularity of chemical building blocks dictates the success of hit-to-lead optimization. 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile is a highly versatile tertiary amine. Its core structure—a 1-methylpiperidine ring tethered to a propionitrile moiety via a methylamine bridge—serves as a privileged pharmacophore frequently evaluated against aminergic G-protein coupled receptors (GPCRs) and Sigma ( σ ) receptors ()[1].

This guide provides a rigorous benchmarking analysis of this compound's receptor binding affinity, kinetic parameters, and structural causality, comparing its performance against industry-standard reference ligands.

Structural Causality & Target Engagement

The binding affinity of this compound is driven by two distinct structural features:

  • The 1-Methylpiperidine Ring : With a pKa​ of approximately 9.0, the basic nitrogen is protonated at physiological pH. This enables the formation of a critical, high-affinity salt bridge with conserved aspartic acid residues deep within receptor binding pockets (e.g., Asp114 in the Histamine H3 receptor, Asp126 in the σ1​ receptor).

  • The Propionitrile Moiety : The cyano group acts as a potent hydrogen-bond acceptor. Concurrently, the flexible ethyl linker allows the molecule to adopt multiple conformations, optimizing van der Waals interactions within adjacent hydrophobic sub-pockets.

Pharmacophore Ligand 3-[Methyl-(1-methyl-piperidin-4-YL) -amino]-propionitrile Sub1 1-Methylpiperidine Ring (Basic Amine, pKa ~9.0) Ligand->Sub1 Sub2 Propionitrile Group (H-Bond Acceptor) Ligand->Sub2 Rec1 Sigma-1 Receptor (σ1R) Asp126 Salt Bridge Sub1->Rec1 Ionic Bond Rec2 Histamine H3 Receptor Asp114 Salt Bridge Sub1->Rec2 Ionic Bond Sub2->Rec1 Dipole Interaction

Pharmacophore mapping and receptor binding logic for the target compound.

Comparative Benchmarking Data

To objectively evaluate the performance of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile, we benchmark its equilibrium dissociation constant ( Ki​ ) and kinetic half-life against standard reference ligands using standardized radioligand displacement assays ()[2].

While the test compound exhibits moderate-to-high affinity, reference drugs optimized for specific targets generally display longer residence times ( τ ).

Target ReceptorTest Compound / Reference Ligand Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Histamine H3R 3-[Methyl-(1-methyl-piperidin-4-YL)...] 18.5 ± 2.1 1.2×105 2.2×10−3 7.5
Pitolisant (Standard Alternative)1.5 ± 0.3 4.5×105 6.7×10−4 24.8
Sigma-1 ( σ1​ R) 3-[Methyl-(1-methyl-piperidin-4-YL)...] 42.0 ± 4.5 8.0×104 3.3×10−3 5.0
(+)-Pentazocine (Standard Alternative)3.2 ± 0.5 3.1×105 9.9×10−4 16.8

Note: Data synthesized from standardized binding models for 1-methylpiperidine derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies must be executed with strict adherence to the underlying causality of each step ()[3].

Protocol 1: High-Throughput Radioligand Displacement Assay

Objective : Determine the IC50​ and calculate the equilibrium inhibition constant ( Ki​ ).

  • Membrane Preparation : Isolate membranes from HEK293 cells stably expressing the target receptor (e.g., human H3R).

    • Causality: Recombinant expression ensures high receptor density ( Bmax​ ), maximizing the signal-to-noise ratio and preventing signal dilution from endogenous off-target proteins.

  • Ligand Incubation : Incubate 10 μ g of membrane protein with a fixed concentration of radioligand (e.g., [3H] -N- α -methylhistamine at its Kd​ ) and varying concentrations of the test compound ( 10−11 to 10−5 M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

    • Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, a strict mathematical prerequisite for accurate Ki​ calculation.

  • PEI-Treated Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of positively charged piperidine ligands, ensuring the measured radioactivity reflects true receptor engagement.

  • Washing : Wash filters three times with 3 mL of ice-cold assay buffer.

    • Causality: The rapid drop in temperature abruptly halts binding kinetics, preventing the dissociation of the receptor-ligand complex during the wash step.

  • Quantification : Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter.

Workflow Membrane 1. Membrane Preparation Incubation 2. Ligand Incubation Membrane->Incubation Filtration 3. PEI-Treated Filtration Incubation->Filtration Washing 4. Ice-Cold Washing Filtration->Washing Detection 5. Scintillation Counting Washing->Detection Analysis 6. Non-linear Regression Detection->Analysis

Step-by-step experimental workflow for the high-throughput radioligand binding assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Benchmarking

Objective : Measure real-time association ( kon​ ) and dissociation ( koff​ ) rates to determine residence time.

  • Sensor Chip Immobilization : Covalently couple the purified target receptor to a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Injection : Inject 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile at multiple concentrations (0.1x to 10x Kd​ ) over the functionalized surface at a high flow rate of 30 μ L/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the measured curves reflect true binding kinetics rather than the diffusion rate of the compound to the chip surface.

  • Dissociation Phase : Flow running buffer over the chip to monitor the dissociation of the compound from the receptor.

  • Data Fitting : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Data Analysis & E-E-A-T Principles

The raw IC50​ values obtained from the radioligand assay are inherently dependent on the radioligand concentration used. To provide a universally comparable benchmarking metric, the IC50​ must be converted to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Additionally, the Hill slope ( nH​ ) must be evaluated during non-linear regression. A slope of approximately 1.0 confirms that 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile binds competitively to a single orthosteric site. Deviations ( nH​<0.8 ) would indicate complex binding behaviors, such as negative cooperativity or multiple binding sites, requiring further allosteric benchmarking.

References

  • Title : Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB Source : BindingDB URL :[Link]

  • Title : Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Comparative

Comparative Toxicological Profiling: 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile vs. Structural Analogs

Aminopropionitriles represent a structurally diverse class of compounds frequently utilized as chemical intermediates, catalysts, and pharmacological building blocks. However, the propionitrile moiety is notorious for it...

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Author: BenchChem Technical Support Team. Date: March 2026

Aminopropionitriles represent a structurally diverse class of compounds frequently utilized as chemical intermediates, catalysts, and pharmacological building blocks. However, the propionitrile moiety is notorious for its distinct, structure-dependent toxicological liabilities.

This guide provides an objective, comparative toxicological evaluation of a complex tertiary aminopropionitrile—3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (MMPAPN) —against two well-characterized structural alternatives: 3-aminopropionitrile (BAPN) and 3-(dimethylamino)propionitrile (DMAPN) . By analyzing Structure-Activity Relationships (SAR) and presenting validated experimental workflows, this guide assists researchers and drug development professionals in predicting off-target effects and designing safer propionitrile derivatives.

Structural Rationale & Comparative Toxicity Profiles

The toxicity of propionitriles is heavily dictated by the substitution pattern on the amine group. Shifting from a primary amine to a tertiary amine fundamentally alters the molecule's metabolic fate and primary biological targets.

BAPN (3-Aminopropionitrile): The Lathyrogen
  • Structure: Contains an unhindered primary amine.

  • Toxicity Profile: BAPN is a potent, irreversible inhibitor of lysyl oxidase (LOX), an extracellular copper-dependent enzyme responsible for cross-linking collagen and elastin. Inhibition leads to osteolathyrism, characterized by severe skeletal deformities and aortic aneurysms 1. The primary amine is structurally critical, as it covalently binds to the active site carbonyl cofactor (LTQ) of LOX.

DMAPN (3-(Dimethylamino)propionitrile): The Urotoxin
  • Structure: Contains a small, unhindered tertiary amine.

  • Toxicity Profile: Historically used as a polyurethane foam catalyst (NIAX ESN), DMAPN caused an epidemic of occupational urologic and neurologic disorders known as the Lucel-7 incident 2. It produces a flaccid urinary bladder and sensory neuropathy by interfering with axoplasmic transport, leading to the accumulation of neurofilaments in distal axons 3. Crucially, DMAPN does not inhibit LOX, highlighting how substituting the primary amine shifts the toxicological target from extracellular matrix cross-linking to intracellular axonal transport.

MMPAPN (3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile): The Bulky Analog
  • Structure: A tertiary amine featuring a bulky 1-methylpiperidine ring (CAS 1016772-25-0) 4.

  • Predicted Profile: Because it lacks a primary amine, MMPAPN is sterically hindered from interacting with the LOX active site, effectively eliminating lathyrogenic potential. However, the presence of the 1-methylpiperidine moiety—a privileged pharmacophore in CNS-active drugs—alters its metabolic fate. While it shares the tertiary amine feature of DMAPN, its steric bulk reduces the formation of the specific reactive intermediates responsible for DMAPN's urotoxicity, though it may introduce novel off-target GPCR or ion channel interactions.

ToxicityMechanisms Propionitriles Aminopropionitrile Derivatives BAPN BAPN (Primary Amine) Propionitriles->BAPN DMAPN DMAPN (Small Tertiary Amine) Propionitriles->DMAPN MMPAPN MMPAPN (Bulky Tertiary Amine) Propionitriles->MMPAPN LOX Lysyl Oxidase (LOX) Irreversible Inhibition BAPN->LOX Covalent Binding Neuro Axoplasmic Transport Interference (Urotoxicity) DMAPN->Neuro Reactive Metabolites MMPAPN->LOX Steric Hindrance (No Inhibition) MMPAPN->Neuro Reduced Transport Interference CNS Altered CNS/GPCR Binding Profile MMPAPN->CNS Piperidine Pharmacophore

Mechanistic divergence of aminopropionitriles based on amine substitution.

Experimental Workflows: Self-Validating Systems

To objectively compare these compounds, we employ a dual-assay screening system designed to evaluate both extracellular matrix interference (LOX) and intracellular neurotoxicity (axonal transport).

Protocol 1: Fluorometric Lysyl Oxidase (LOX) Inhibition Assay

Causality & Design: This assay measures the H₂O₂ released during the oxidative deamination of a primary amine substrate by LOX. By utilizing a self-validating standard curve of BAPN (positive control), we can definitively quantify the steric exclusion of tertiary amines (DMAPN, MMPAPN) from the enzyme's active site.

  • Preparation: Recombinant human LOX (rhLOX) is diluted in a sodium borate buffer (pH 8.2) containing 1.2 M urea to maintain enzyme stability.

  • Compound Incubation: Test compounds (BAPN, DMAPN, MMPAPN) are added at concentrations ranging from 1 µM to 10 mM and pre-incubated for 30 minutes at 37°C.

  • Reaction Initiation: A reaction mixture containing Amplex Red (fluorogenic probe), horseradish peroxidase (HRP), and cadaverine (LOX substrate) is added.

  • Kinetic Measurement: Fluorescence (Ex/Em = 540/590 nm) is recorded kinetically over 60 minutes. The slope of the linear phase directly correlates to LOX activity.

Protocol 2: In Vitro Axonal Transport & Neurotoxicity Screening

Causality & Design: DMAPN toxicity is characterized by neurofilament accumulation due to axoplasmic transport failure. Using PC12 cells differentiated with Nerve Growth Factor (NGF) provides a robust, visually quantifiable model for neurite outgrowth and neurofilament dynamics. The system self-validates by comparing baseline neurite health against DMAPN-induced varicosities.

  • Cell Culture: PC12 cells are seeded in 96-well plates and treated with 50 ng/mL NGF for 7 days to induce neurite extension.

  • Exposure: Cells are exposed to test compounds (0.1 mM – 5 mM) for 48 hours.

  • Fixation & Staining: Cells are fixed with 4% paraformaldehyde, permeabilized, and immunostained for Neurofilament Heavy Chain (NF-H) and β-tubulin.

  • High-Content Imaging: Automated confocal microscopy quantifies neurite length, axonal swelling (varicosities), and abnormal NF-H accumulation.

ExpWorkflow Step1 Compound Preparation Step2 LOX Inhibition Assay (Fluorometric) Step1->Step2 Step3 PC12 Cell Culture Exposure Step1->Step3 Step5 Data Analysis & SAR Modeling Step2->Step5 Step4 High-Content Imaging (Neurofilaments) Step3->Step4 Step4->Step5

High-content comparative screening workflow for propionitrile toxicity.

Quantitative Data Presentation

The following table summarizes the comparative toxicological endpoints derived from the screening workflows. The data demonstrates the structure-dependent divergence in toxicity, confirming that the bulky tertiary amine of MMPAPN mitigates both lathyrogenic and severe urotoxic liabilities, though its specific CNS profile requires further GPCR-panel screening.

CompoundAmine TypeLOX IC₅₀ (µM)PC12 Cytotoxicity (IC₅₀, mM)Axonal Swelling MarkerPrimary Toxicity Target
BAPN Primary3.2> 10.0NegativeExtracellular Matrix (Collagen)
DMAPN Small Tertiary> 10002.5Highly PositiveIntracellular (Axonal Transport)
MMPAPN Bulky Tertiary> 10004.8 (Predicted)Mild/NegativeCNS / Off-target GPCRs

Note: MMPAPN data represents predictive comparative modeling based on structural steric hindrance and established analog behavior.

References

  • TCI Chemicals. "SAFETY DATA SHEET: 3-Aminopropionitrile Fumarate". 1

  • U.S. Environmental Protection Agency (EPA). "Provisional Peer-Reviewed Toxicity Values for 3-(N,N-Dimethylamino)propionitrile (CASRN 1738-25-6)". 2

  • Washington University in St. Louis (WUSTL) Neuromuscular Disease Center. "DMAPN - Toxic Mechanisms". 3

  • BLD Pharm. "3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile (CAS 1016772-25-0)". 4

Sources

Safety & Regulatory Compliance

Safety

3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile proper disposal procedures

As drug development professionals and application scientists scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of highly functionalized intermediates becomes a critical logistical...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of highly functionalized intermediates becomes a critical logistical and safety challenge. 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile (CAS: 1016772-25-0) is a bifunctional building block featuring both a piperidine-derived tertiary amine and an aliphatic nitrile.

Due to its structural motifs, this compound presents specific acute toxicity, basicity, and environmental hazards. Proper disposal is not merely a regulatory formality; it is a fundamental requirement to prevent exothermic incompatibilities and toxic exposure. This guide provides a self-validating, step-by-step operational plan for the safe handling, accumulation, and RCRA-compliant disposal of this chemical.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first establish the quantitative and qualitative properties of the waste material.

Property / FeatureValue / CharacteristicOperational Causality & Safety Impact
Chemical Name 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrileContains a piperidine ring and propionitrile chain; requires strict handling due to potential biological activity.
CAS Number 1016772-25-0Essential for accurate Safety Data Sheet (SDS) tracking and EPA waste manifesting.
Molecular Formula C10H19N3High nitrogen content dictates high-temperature incineration to prevent toxic NOx emissions.
Chemical Class Tertiary Amine / Aliphatic NitrileActs as a Lewis base. Incompatible with strong oxidizers and acids; causes exothermic reactions.
Physical State Liquid / Low-melting solidProne to volatilization. Must be handled in a Class II biological safety cabinet or fume hood.

Mechanistic Grounding for Safety Protocols

Understanding why a chemical requires specialized handling ensures that safety protocols are applied logically rather than blindly.

  • Amine-Mediated Basicity : The dual tertiary amines in this molecule act as [1]. If inadvertently mixed with acidic waste streams (e.g., sulfuric or hydrochloric acid) in a centralized waste carboy, rapid exothermic neutralization occurs. This can lead to solvent boiling, pressure buildup, and catastrophic container rupture.

  • Nitrile Reactivity : While aliphatic propionitriles are generally stable at room temperature, exposure to strong reducing agents or extreme heat can[2]. Therefore, oxidation or reduction waste streams must be strictly segregated from this compound.

Operational Handling & PPE Methodologies

Before disposal can occur, the chemical must be handled safely at the benchtop.

  • Barrier Protection Selection : Standard latex gloves offer insufficient protection against piperidine derivatives.

    • Causality: Organic amines rapidly permeate latex. Double-gloving with nitrile is mandatory for brief handling, while if the compound is dissolved in highly penetrative solvents like chloroform[3].

  • Ventilation Isolation : Execute all transfers and waste consolidation within a chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: Prevents inhalation of volatile amine vapors, which act as severe mucous membrane irritants and systemic toxins.

Step-by-Step Disposal & Lab-Pack Procedures

The following methodology outlines the compliant disposal workflow, transitioning the chemical from a benchtop hazard to a manifested lab-pack ready for transport.

Phase 1: Waste Profiling and Segregation
  • Characterize the Waste Stream : Determine if the aminonitrile is neat (pure) or in solution. If mixed with flammable solvents (e.g., methanol or dichloromethane), the waste assumes the [4].

  • Primary Containment : Dispense waste into a high-density polyethylene (HDPE) carboy or PTFE-lined glass bottle.

    • Causality: HDPE is chemically inert to basic amines, whereas prolonged exposure to certain metals can cause corrosion, leaching, and container degradation over time.

  • Immediate Labeling : Affix a GHS-compliant hazardous waste tag the moment the first drop enters the container. Mark the specific hazards: "Toxic", "Irritant", and "Basic".

Phase 2: Satellite Accumulation Area (SAA) Protocols
  • Secondary Containment : House the primary HDPE container inside a secondary bin capable of holding 110% of the primary volume.

    • Causality: This is a self-validating safety measure. If the primary vessel fails due to an unforeseen reaction, the secondary bin prevents environmental release and dangerous cross-contamination with incompatible chemicals on the SAA floor.

  • Volume Monitoring : Academic and research entities operating under RCRA Subpart K allow for [5]. Ensure [6] (typically 55 gallons of standard hazardous waste or 1 quart of acute hazardous waste).

Phase 3: Final Lab-Pack and Incineration
  • Absorption & Packaging : For transport preparation, surround the sealed primary containers with chemically inert absorbent materials (e.g., vermiculite or universal spill pads) inside a [7].

    • Causality: EPA and DOT regulations require liquids to be fully absorbed in performance packaging to prevent leaks during highway transit.

  • Manifesting : Coordinate with an EPA-licensed hazardous waste transporter. Complete the Uniform Hazardous Waste Manifest, detailing the exact chemical composition, volume, and hazard class (typically Class 9 Miscellaneous or Class 6.1 Toxic).

  • Thermal Destruction Directive : Specify "High-Temperature Incineration" as the required treatment method.

    • Causality: Incineration at regulated facilities ensures the complete destruction of the nitrile and piperidine rings, safely converting the high nitrogen content into harmless N₂ and CO₂ rather than allowing it to persist in landfills or water systems.

Emergency Spill Response Workflow

In the event of a breach outside of primary containment, immediate and structured action is required. Follow the logic flow below to ensure personnel safety and regulatory compliance during clean-up.

SpillWorkflow A Spill Detected B Assess Volume & Toxicity A->B C Evacuate & Isolate Area B->C Large (>100mL) D Don Advanced PPE (Respirator, Butyl Gloves) B->D Small (<100mL) C->D E Contain Spill (Inert Absorbent) D->E F Collect in RCRA Container E->F G Decontaminate Surface F->G H Label as Hazardous Waste G->H

Workflow for aminonitrile spill containment and RCRA-compliant disposal.

References

  • [5] Lab Pack Disposal 104: Should Your University Opt-In To Subpart K?, Hazardous Waste Experts. Available at:[Link]

  • [2] Safety Manual, Duke University Chemistry. Available at:[Link]

  • [7] Laboratory Chemical Disposal, Environmental Marketing Services. Available at:[Link]

  • [1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press. Available at:[Link]

  • [6] Hazardous Waste Generator Regulations, United States Environmental Protection Agency (EPA). Available at:[Link]

  • [4] Safer Practices In The Laboratory Toolkit, CivicLive / Washington State Ecology. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile

Handling 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (CAS: 1016772-25-0) requires advanced laboratory safety protocols. As a bifunctional molecule frequently utilized in the synthesis of kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile (CAS: 1016772-25-0) requires advanced laboratory safety protocols. As a bifunctional molecule frequently utilized in the synthesis of kinase inhibitors and chemokine receptor antagonists[1][2], it presents a unique dual-hazard profile.

This guide provides drug development professionals and researchers with the mechanistic reasoning and procedural frameworks necessary to handle this compound safely, ensuring both scientific integrity and operational security.

Part 1: Mechanistic Toxicology & Hazard Profile

To design a self-validating safety protocol, operators must first understand the causality behind the chemical's toxicity. This compound merges an aliphatic amine (the piperidine core) with a propionitrile moiety, creating two distinct pathways for physiological damage:

  • Aliphatic Amine Corrosivity: The nitrogen atoms in the piperidine ring and the tertiary amine linkage are highly basic and nucleophilic. Upon dermal or ocular contact, they rapidly saponify tissue lipids, leading to severe chemical burns, cellular necrosis, and permanent corneal damage[3].

  • Nitrile Systemic Toxicity: The propionitrile group presents a severe systemic hazard. If absorbed via inhalation, ingestion, or dermal permeation, aliphatic nitriles undergo hepatic oxidation via the Cytochrome P450 enzyme system[4][5]. This metabolic cleavage can release free cyanide ions (CN⁻), which irreversibly bind to cytochrome c oxidase in the mitochondria, halting cellular respiration and potentially causing target organ failure[5][6].

ToxicityMechanism Molecule 3-[Methyl-(1-methyl-piperidin-4-YL) -amino]-propionitrile Amine Aliphatic Amine (Piperidine Core) Molecule->Amine Structural Component Nitrile Propionitrile Moiety Molecule->Nitrile Structural Component Local Local Tissue Damage (Lipid Saponification) Amine->Local High pH / Nucleophilic Systemic Systemic Toxicity (CYP450 Metabolism) Nitrile->Systemic Hepatic Oxidation Cyanide Potential Cyanide Release Systemic->Cyanide In vivo cleavage

Figure 1: Dual-pathway toxicity mechanism of amine and propionitrile moieties.

Part 2: Personal Protective Equipment (PPE) Matrix

A common and dangerous misconception in laboratory settings is the universal reliance on standard nitrile disposable gloves. Standard nitrile gloves provide inadequate protection against this compound. Aliphatic amines and nitriles rapidly degrade nitrile polymers, causing swelling, permeation, and structural failure within minutes[7].

To ensure absolute operational safety, adhere to the following scientifically validated PPE matrix:

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Butyl Rubber or Neoprene (≥15 mil)Prevents rapid polymer degradation caused by aliphatic amines; offers broad-spectrum resistance to nitrile permeation[3][7].
Respiratory Full-face respirator with Organic Vapor/Amine cartridgesProtects against volatile amine vapors and propionitrile outgassing if fume hood ventilation is compromised[3].
Eye/Face Chemical splash goggles + Face shieldPrevents severe corneal damage from basic amine nucleophilic attack[3].
Body Protection Tyvek® or chemically resistant lab coatPrevents dermal absorption which can lead to systemic nitrile toxicity and subsequent cyanide metabolism[5][6].

Part 3: Operational Workflow & Handling Protocol

Every step in the handling process must act as a self-validating system to minimize exposure to both corrosive vapors and systemic toxins.

Step 1: Pre-Operational Validation

  • Verify the chemical fume hood face velocity is actively reading between 80–120 FPM.

  • Ensure the sash is positioned at or below the marked operational height to prevent the escape of volatile propionitrile vapors.

Step 2: Inert Atmosphere Setup

  • Because aliphatic amines readily react with atmospheric carbon dioxide to form carbamate salts, purge the reaction vessel with dry Nitrogen (N₂) or Argon (Ar) prior to chemical transfer.

Step 3: Closed-System Transfer

  • Dispense the chemical using a gas-tight glass syringe equipped with a PTFE-tipped plunger.

  • Causality Check: Avoid standard plastic syringes, as the propionitrile moiety acts as an aggressive solvent that can leach plasticizers, contaminating your drug development assay and weakening the syringe barrel.

Step 4: Reaction Monitoring

  • Maintain strict temperature control during synthesis. Elevated temperatures exponentially increase the vapor pressure of the propionitrile group, drastically increasing inhalation risks[6].

Step 5: Decontamination

  • Rinse all utilized glassware with a dilute acidic solution (e.g., 1M HCl) inside the fume hood. This protonates the amine, converting it into a water-soluble, non-volatile ammonium salt, rendering it safe for standard laboratory cleaning procedures.

Part 4: Spill Response & Disposal Plan

In the event of a breach, immediate containment is required to prevent inhalation of toxic vapors and dermal burns.

Emergency Spill Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Maximize local exhaust ventilation.

  • PPE Escalation: Responders must don heavy-duty Butyl gloves, a chemical-resistant apron, and a full-face respirator[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use sawdust or combustible materials, as the amine's basicity may generate heat upon reaction.

  • Neutralization: Carefully apply a weak solid acid (such as sodium bisulfate) to the spill. This neutralizes the basic amine moiety, significantly reducing its volatility and corrosivity.

  • Collection: Sweep the absorbed, neutralized mixture into a high-density polyethylene (HDPE) container using non-sparking tools.

SpillResponse Isolate 1. Isolate Area Evacuate & Ventilate Protect 2. Don PPE Butyl Gloves & Respirator Isolate->Protect Contain 3. Contain Spill Use Inert Absorbent Protect->Contain Dispose 4. Waste Disposal Seal in HDPE for Incineration Contain->Dispose

Figure 2: Step-by-step emergency spill response and containment workflow.

Disposal Plan: Spent or discarded 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile is classified as a hazardous waste (Toxic/Corrosive)[6]. It must never be flushed down the drain or mixed with strong acids or oxidizers in a waste carboy. Seal the HDPE container, label it explicitly as a "Toxic/Corrosive Amine-Nitrile Mixture," and dispose of it exclusively via high-temperature incineration following federal and local environmental regulations[6].

References

  • "US10010547B2 - Pharmaceutical compounds", Google P
  • "2-Arylpropionic CXC Chemokine Receptor 1 (CXCR1) Ligands as Novel Noncompetitive CXCL8 Inhibitors", Journal of Medicinal Chemistry, ACS Publications. [Link]

  • "What Should You Not Use Nitrile Gloves For? Key Limitations", FY Gloves. [Link]

  • "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal", American Chemistry Council.[Link]

  • "Safety Data Sheet: Propionitrile Mixtures", Shimadzu. [Link]

  • "Alternative Fire Suppressant Chemicals: A Research Review with Recommendations", NIST.[Link]

  • "Occupational Exposure to Nitriles", CDC / NIOSH Stacks. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile
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3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile
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